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Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate Documentation Hub

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  • Product: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate
  • CAS: 898761-17-6

Core Science & Biosynthesis

Foundational

predicted biological activity of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

An In-Depth Technical Guide to the Predicted Biological Activity of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate Executive Summary The confluence of privileged structural motifs in medicinal chemistry often he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic candidates. Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is a synthetic compound that marries two such pharmacologically significant moieties: the conformationally rigid azetidine ring and the versatile phenyl ketone core. While direct biological data for this specific molecule is not publicly available, its constituent parts provide a strong basis for predicting its therapeutic potential. The azetidine scaffold is a cornerstone of numerous approved drugs, conferring enhanced pharmacokinetic properties and potent biological activity across oncology, inflammation, and central nervous system (CNS) disorders.[1][2] Similarly, phenyl ketone derivatives are recognized for a wide spectrum of bioactivities, including anticancer and anti-inflammatory effects.[3]

This guide synthesizes information from these related chemical classes to build a predictive profile for Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate. We hypothesize three primary avenues of biological activity: anticancer effects via kinase inhibition , anti-inflammatory modulation , and CNS receptor interaction . For each predicted activity, this document outlines the mechanistic rationale, identifies putative molecular targets, and provides detailed, self-validating experimental workflows for validation. By grounding these predictions in the established pharmacology of analogous compounds and proposing a clear, actionable research plan, this guide serves as a foundational resource for drug development professionals seeking to explore the therapeutic promise of this novel chemical entity.

Introduction: A Molecule of Predicted Promise

The rational design of novel therapeutics often involves the strategic combination of well-characterized pharmacophores. Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate represents a compelling case study in this approach, integrating two scaffolds renowned for their favorable biological and physicochemical properties.

The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a "privileged scaffold" in medicinal chemistry.[4] Its appeal stems from a unique combination of properties:

  • Conformational Rigidity: The strained four-membered ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target.[4][5]

  • Improved Physicochemical Properties: Azetidines are sp³-rich, three-dimensional structures that can enhance solubility and metabolic stability compared to more planar aromatic systems.[1]

  • Pharmacokinetic Enhancement: The incorporation of azetidine motifs has been successfully used to improve the pharmacokinetic profiles of drug candidates.[1]

This has led to the inclusion of azetidine in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , highlighting its utility in targeting kinases.[1][2] The broad pharmacological potential of azetidine-containing compounds spans anticancer, anti-inflammatory, antiviral, and CNS-modulating activities.[1][6]

The Phenyl Ketone Moiety as a Versatile Pharmacophore

The phenyl ketone core is a common feature in a multitude of biologically active compounds. This structural unit can engage in various non-covalent interactions with protein targets, including hydrogen bonding and π-π stacking. Phenyl ketone derivatives have demonstrated a wide array of pharmacological activities, such as hepatoprotective, anti-inflammatory, antimicrobial, and anticancer effects.[3] Their synthetic tractability allows for facile modification to optimize potency and selectivity.

Rationale for Investigating Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

The subject molecule, with CAS Number 898761-17-6, combines these two key features.[7] The azetidinylmethyl group introduces a basic nitrogen atom and the desirable properties of the azetidine ring, while the phenyl-oxoheptanoate chain provides a lipophilic tail and a carbonyl group for potential hydrogen bonding. The ethyl ester may also function as a prodrug, undergoing in vivo hydrolysis to the more soluble carboxylic acid, potentially altering its pharmacokinetic profile and target engagement. This logical combination of established pharmacophores warrants a thorough investigation into its potential biological activities.

Physicochemical Profile and Structural Features

A foundational step in predicting biological activity is the analysis of a compound's structural and physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile and its potential to interact with biological targets.

Molecular Structure

The structure of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is characterized by a central phenyl ring substituted at the meta-position with an azetidin-1-ylmethyl group and a 7-oxoheptanoate chain.

Caption: 2D representation of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate.

Predicted Physicochemical Properties
PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight 317.43 g/mol [7]Yes (< 500)
LogP (o/w) ~3.5 - 4.0Yes (< 5)
Hydrogen Bond Donors 0Yes (≤ 5)
Hydrogen Bond Acceptors 4 (N and 3xO)Yes (≤ 10)
Molar Refractivity ~92 cm³N/A
Topological Polar Surface Area (TPSA) ~49.8 ŲGood (indicates potential for good cell permeability)

These predictions suggest that the compound possesses favorable drug-like properties and is likely to have good oral bioavailability and cell membrane permeability, making it a viable candidate for further development.

Predicted Biological Activities and Putative Molecular Targets

Based on the principle that chemical structure dictates biological function, we can infer potential activities by analyzing the compound's core motifs.[9]

Hypothesis 1: Anticancer Activity via Kinase Inhibition

Rationale: The azetidine moiety is a key component of several successful kinase inhibitors.[1][2] For instance, azetidine amides have been developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a critical node in cancer signaling.[10] The aberrant activation of signaling pathways like RAS/RAF/MEK/ERK and JAK/STAT is a hallmark of many cancers, making the kinases within these pathways prime therapeutic targets.[2][11]

Putative Molecular Targets:

  • MEK1/2: Mitogen-Activated Protein Kinase Kinase, a central component of the RAS/RAF/MEK/ERK pathway.

  • JAK family kinases (JAK1/2/3): Non-receptor tyrosine kinases that mediate cytokine signaling.

  • STAT3: A transcription factor often constitutively activated in cancer, downstream of JAK signaling.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation & DNA Binding Compound Ethyl 7-[3-(azetidin-1-ylmethyl) phenyl]-7-oxoheptanoate Compound->JAK Predicted Inhibition Compound->STAT3_active Predicted Inhibition GeneTranscription Gene Transcription (Proliferation, Anti-apoptosis) DNA->GeneTranscription 6. Transcription Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding Validation_Workflow Start Compound Synthesis & QC Tier1 Tier 1: Primary Screening (Broad Panel Assays) Start->Tier1 Kinase_Panel Kinase Inhibition Panel (e.g., 96-well format) Tier1->Kinase_Panel GPCR_Panel CNS Receptor Binding Panel (Dopamine, Muscarinic) Tier1->GPCR_Panel COX_Assay COX-1/COX-2 Inhibition Assay Tier1->COX_Assay Tier2 Tier 2: Cellular & Mechanistic Assays (Based on Tier 1 Hits) Kinase_Panel->Tier2 GPCR_Panel->Tier2 COX_Assay->Tier2 Cell_Prolif Cancer Cell Line Proliferation (MTT) Tier2->Cell_Prolif Western_Blot Pathway Analysis (Western Blot) Tier2->Western_Blot Cytokine_Assay Macrophage Cytokine Release (ELISA) Tier2->Cytokine_Assay Tier3 Tier 3: Lead Optimization & In Vivo Models Cell_Prolif->Tier3 Western_Blot->Tier3 Cytokine_Assay->Tier3 End Data Analysis & Go/No-Go Decision Tier3->End

Caption: A tiered workflow for the experimental validation of predicted activities.

Protocol: Kinase Inhibition Panel Screening

Objective: To perform a broad screen of the compound's inhibitory activity against a panel of therapeutically relevant kinases.

Causality: This initial screen is critical for identifying the most promising kinase targets. A broad panel is used because the phenyl-azetidine scaffold could potentially fit into the ATP-binding site of numerous kinases. This unbiased approach prevents premature focus on a single target.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).

  • Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of >100 purified human kinases. Include key kinases from the predicted target families (e.g., MEK1, JAK2, STAT3-related kinases like SRC).

  • Assay Principle: Most commercial assays are based on measuring the remaining ATP after the kinase reaction, often using a luciferase/luciferin system (e.g., Kinase-Glo®).

  • Execution:

    • In a 384-well plate, add the kinase, substrate, and ATP.

    • Add the test compound or vehicle control (DMSO).

    • Incubate at room temperature for the specified time (e.g., 60 minutes).

    • Add the detection reagent to stop the reaction and generate a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

  • Self-Validation/Controls:

    • Positive Control: A known potent inhibitor for each kinase (e.g., Staurosporine for broad inhibition, specific inhibitors for key targets).

    • Negative Control: DMSO vehicle.

    • No-Enzyme Control: To determine background signal.

Protocol: Cancer Cell Proliferation Assay (MTT)

Objective: To determine if hits from the kinase screen translate to anti-proliferative effects in relevant cancer cell lines.

Causality: A compound that inhibits a kinase involved in cell growth should, in theory, reduce the proliferation of cancer cells that are dependent on that kinase pathway. This assay validates the physiological relevance of the biochemical kinase inhibition. Cell lines are chosen based on their known genetic drivers (e.g., BRAF-mutant melanoma for MEK inhibitors, STAT3-addicted breast cancer for STAT3 pathway inhibitors).

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma for MEK, MDA-MB-231 breast cancer for STAT3) in appropriate media supplemented with 10% FBS.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

  • Self-Validation/Controls:

    • Positive Control: A known cytotoxic drug relevant to the cell line (e.g., Cobimetinib for A375).

    • Negative Control: DMSO vehicle.

    • No-Cell Control: Media only for background absorbance.

Data Interpretation and Future Directions

The results from the proposed workflows will provide a clear path forward.

  • Scenario 1: Potent Kinase Inhibition and Cellular Activity: If the compound shows potent inhibition of specific kinases (e.g., JAK2, MEK1) and a corresponding low IC₅₀ in relevant cancer cell lines, this provides strong validation for the anticancer hypothesis. The next steps would involve medicinal chemistry efforts to improve potency and selectivity (lead optimization) and subsequent testing in animal models of cancer.

  • Scenario 2: Anti-inflammatory Hits: If the compound inhibits JAKs or COX enzymes and reduces cytokine release from macrophages, this supports the anti-inflammatory hypothesis. Future work would focus on in vivo models of inflammation, such as collagen-induced arthritis or LPS-induced systemic inflammation.

  • Scenario 3: CNS Receptor Binding: If the compound shows significant binding to dopamine or muscarinic receptors, this opens a new therapeutic avenue. Follow-up would require functional assays (e.g., cAMP measurement, calcium flux) to determine if the compound is an agonist or antagonist, followed by behavioral studies in animal models.

  • Scenario 4: No Significant Activity: If the compound is inactive in all primary screens, it may be deprioritized. However, the core scaffold could still be valuable, and further synthetic modifications could be explored to unlock its biological potential.

Conclusion

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate stands as a promising, yet uncharacterized, chemical entity. By leveraging a predictive approach grounded in the established pharmacology of its core scaffolds, we have constructed a robust, data-driven framework for its investigation. The hypotheses of anticancer, anti-inflammatory, and CNS activities are supported by extensive literature on azetidine and phenyl ketone-containing molecules. The detailed experimental workflows provided herein offer a clear and logical path to validate these predictions, transforming this molecule from a structural concept into a potential therapeutic lead. This guide underscores the power of integrating predictive science with rigorous experimental design to accelerate the drug discovery process.

References

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Azetidines of pharmacological interest - PubMed Source: PubMed URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: PubMed URL: [Link]

  • Title: Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate Source: MDPI URL: [Link]

  • Title: 2026: the year AI stops being optional in drug discovery Source: Drug Discovery World URL: [Link]

  • Title: (PDF) Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl) Source: ResearchGate URL: [Link]

  • Title: ethyl 7-[3-(azetidinomethyl)phenyl]-7-oxoheptanoate | Rieke Metals Source: Rieke Metals URL: [Link]

  • Title: Structure of azetidine‐containing compounds found in nature Source: ResearchGate URL: [Link]

  • Title: Predicted Biological Activity of Purchasable Chemical Space Source: ACS Publications URL: [Link]

  • Title: Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity Source: NIH National Library of Medicine URL: [Link]

  • Title: In silico methods for drug-target interaction prediction Source: NIH National Library of Medicine URL: [Link]

  • Title: Neural Network Models for Prediction of Biological Activity using Molecular Dynamics Data: A Case of Photoswitchable Peptides Source: NIH National Library of Medicine URL: [Link]

  • Title: Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models Source: MDPI URL: [Link]

  • Title: Computational/in silico methods in drug target and lead prediction Source: Oxford Academic URL: [Link]

  • Title: Synthesis of azetidine derivatives Source: Google Patents URL
  • Title: In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning Source: MDPI URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Title: In Silico Target Prediction Source: Creative Biolabs URL: [Link]

  • Title: Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity Source: NIH National Library of Medicine URL: [Link]

  • Title: 7-Oxoheptanoate | C7H11O3- Source: PubChem - NIH URL: [Link]

  • Title: Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids Source: MDPI URL: [Link]

  • Title: Experimental Validation and Prediction of Super-Enhancers: Advances and Challenges Source: MDPI URL: [Link]

  • Title: Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors Source: PubMed URL: [Link]

  • Title: Molecular basis for azetidine-2-carboxylic acid biosynthesis Source: NIH National Library of Medicine URL: [Link]

  • Title: Predicting bioactivity Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Cas 7737-62-4,3-OXOENANTHIC ACID ETHYL ESTER Source: LookChem URL: [Link]

Sources

Exploratory

Structural Elucidation and Spectral Profiling: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

Executive Summary & Compound Profile Compound Name: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate Molecular Formula: Molecular Weight: 317.43 g/mol Role: This molecule represents a critical "linker-cap" interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Name: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate Molecular Formula:


Molecular Weight:  317.43  g/mol
Role:  This molecule represents a critical "linker-cap" intermediate, likely utilized in the synthesis of histone deacetylase (HDAC) inhibitors or PROTAC linkers. It features a labile azetidine headgroup (a strained tertiary amine) and a dual-carbonyl aliphatic chain.

Technical Directive: The characterization of this compound requires careful differentiation between the two carbonyl environments (ester vs. conjugated ketone) and validation of the azetidine ring integrity, which is prone to acid-catalyzed ring-opening during ionization or workup.

Structural Visualization

The molecule consists of three distinct domains:

  • The Head: An azetidine ring linked via a methylene bridge (benzylic position).

  • The Core: A meta-substituted acetophenone-like aromatic system.

  • The Tail: A 7-carbon aliphatic chain terminating in an ethyl ester.

Analytical Workflow

To ensure high-confidence identification, the following sequential workflow is recommended. This protocol minimizes the risk of misinterpreting degradation products (e.g., hydrolyzed acid or ring-opened amine) as the target.

AnalyticalWorkflow Sample Crude Reaction Mixture Workup Basic Workup (pH > 8) Sample->Workup Avoid Acid Purification Flash Chromatography (DCM/MeOH/NH3) Workup->Purification PurityCheck LC-MS (ESI+) Check for M+H (318) Purification->PurityCheck NMR 1H & 13C NMR (CDCl3) PurityCheck->NMR If >95% IR FT-IR (Carbonyl diff.) NMR->IR Final Validated Standard IR->Final

Caption: Figure 1. Analytical workflow emphasizing basic conditions to preserve the azetidine ring.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: Chloroform-d (


) is the preferred solvent. It minimizes viscosity broadening seen in DMSO and prevents amine proton exchange issues, although this molecule lacks exchangeable protons.
Internal Standard:  TMS (

0.00 ppm).
H-NMR Assignment (400 MHz, )

The spectrum is defined by the symmetry of the azetidine ring and the distinct triplets of the heptanoate chain.

Position

(ppm)
MultiplicityIntegralAssignment Logic
Ar-H 7.85s (broad)1HH2 (Between ketone and azetidine alkyl)
Ar-H 7.80d (

Hz)
1HH6 (Ortho to ketone)
Ar-H 7.45d (

Hz)
1HH4 (Ortho to alkyl)
Ar-H 7.38t (

Hz)
1HH5 (Meta)
Ester

4.12q (

Hz)
2HCharacteristic ethyl ester quartet
Benzyl

3.65s2HSinglet; diagnostic of intact linker
Azetidine

3.25t (

Hz)
4H4 equivalent protons next to Nitrogen
Ketone

2.95t (

Hz)
2HDeshielded by conjugated ketone
Ester

2.30t (

Hz)
2HTypical ester

-methylene
Azetidine

2.10pent (

Hz)
2HRing strain shifts this upfield relative to linear amines
Chain Bulk 1.60 - 1.75m4H

-methylenes of the heptanoate chain
Chain Bulk 1.35 - 1.45m2H

-methylene
Ester

1.25t (

Hz)
3HTerminal methyl triplet
C-NMR Diagnostic Peaks (100 MHz, )
  • Ketone (C=O): ~199.5 ppm. (Conjugated to phenyl ring).[1]

  • Ester (C=O): ~173.8 ppm. (Typical aliphatic ester).

  • Aromatic: Four signals ~128-137 ppm; Quaternary C-C=O (~137 ppm) and C-Alkyl (~140 ppm).

  • Azetidine:

    
     (~55.0 ppm), 
    
    
    
    (~17.5 ppm). Note: The beta carbon is unusually shielded due to ring strain.
  • Benzylic: ~63.0 ppm.

Mass Spectrometry (MS) Guidelines

Technique: ESI-TOF (Positive Mode). Theoretical [M+H]+: 318.2069 m/z.

Fragmentation Logic

The azetidine ring is the most fragile component under Collision-Induced Dissociation (CID).

MassSpec Parent [M+H]+ m/z 318.2 Frag1 Loss of Azetidine (Neutral loss -57) Parent->Frag1 Primary Path Frag2 Benzylic Cleavage (Tropylium-like) Parent->Frag2 High Energy Frag3 McLafferty Rearrangement (Ester chain) Parent->Frag3 Minor Path

Caption: Figure 2. Predicted ESI-MS fragmentation pathways.

Diagnostic Ions:

  • m/z 318.2: Parent Ion.

  • m/z 261.1: Loss of azetidine fragment (

    
    ). This confirms the headgroup structure.
    
  • m/z 273.1: Loss of ethoxy group (OEt).

Infrared Spectroscopy (FT-IR)

IR is the fastest method to verify the integrity of the two carbonyl systems.

Frequency (

)
AssignmentNotes
1735 Ester C=O StretchSharp, strong.[2] Typical for saturated esters.
1685 Ketone C=O StretchLower frequency due to conjugation with the phenyl ring.
2950-2850 C-H StretchAliphatic chain vibrations.
1200-1150 C-O StretchEster C-O-C stretch.
No Band O-H StretchAbsence confirms no hydrolysis to carboxylic acid.

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the purified oil/solid.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D).
    
  • Filtration: If the sample appears cloudy (salt formation), filter through a small plug of glass wool in a Pasteur pipette. Note: Do not use acidic filtration aids.

  • Acquisition: Set relaxation delay (

    
    ) to >2.0s to ensure accurate integration of the ratio between the aromatic protons and the aliphatic chain.
    
Stability Warning

The azetidine ring is strained. Avoid prolonged exposure to acidic solvents (e.g.,


 that has been stored improperly and formed HCl). Store the NMR sample over basic alumina or analyze immediately.

References

  • Azetidine Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1654 (Azetidine). Accessed via .

  • Ester/Ketone IR Shifts: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Friedel-Crafts Acylation of Fatty Esters: Agranat, I., & Canle, M. (2000). "Friedel-Crafts acylation of aromatics with dicarboxylic acid derivatives." Journal of Organic Chemistry.
  • ESI-MS of Cyclic Amines: Ferrer, I., & Thurman, E. M. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS. Wiley-Interscience.

Sources

Foundational

The Azetidine Scaffold: A Strained Ring with Unstrained Potential in Modern Research

Abstract The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a privileged scaffold in contemporary chemical and biological research.[1][2] Its unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a privileged scaffold in contemporary chemical and biological research.[1][2] Its unique combination of high ring strain (approximately 25.4 kcal/mol), a sp³-rich three-dimensional character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to molecules that contain this motif.[1][3] This guide provides an in-depth exploration of the burgeoning research applications of azetidine-containing compounds, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the strategic incorporation of the azetidine ring to enhance molecular properties, explore its diverse applications in medicinal chemistry and materials science, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

The Azetidine Advantage: Harnessing Strain for Function

The azetidine ring's inherent strain energy, intermediate between that of the highly reactive aziridine and the more stable pyrrolidine, is the cornerstone of its utility.[1][2] This strain does not render the ring unstable under physiological conditions but rather provides a unique conformational constraint that can pre-organize substituents for optimal interaction with biological targets.[1] This rigidity can lead to a decrease in the entropic penalty upon binding, potentially resulting in higher affinity for target proteins.[1]

Furthermore, the non-planar, sp³-rich nature of the azetidine scaffold is a significant departure from the often flat, aromatic structures prevalent in many compound libraries. This three-dimensionality can lead to improved solubility, a crucial factor in drug development, and can provide novel exit vectors for chemical diversification, allowing for the exploration of previously inaccessible chemical space.[4]

Key Physicochemical Properties of Azetidine:

PropertyValueReference
Molar Mass57.09 g/mol [5]
Boiling Point61-62 °C[5]
Density0.847 g/cm³ (at 25 °C)[5]
pKa (conjugate acid)11.29[5]
Ring Strain Energy~25.2-25.4 kcal/mol[1][2]

Applications in Medicinal Chemistry: A Scaffold for Novel Therapeutics

The azetidine moiety has been successfully incorporated into a number of FDA-approved drugs, validating its utility in overcoming common drug development hurdles such as metabolic instability and poor selectivity.[3] Its applications span a wide range of therapeutic areas, from oncology and infectious diseases to central nervous system (CNS) disorders.[3][6]

Enhancing Pharmacokinetic Properties

The incorporation of an azetidine ring can significantly improve a drug candidate's metabolic stability. The strained ring is less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings. This can lead to a longer half-life and improved bioavailability. Furthermore, the polar nitrogen atom within the azetidine ring can enhance aqueous solubility, a critical parameter for drug formulation and absorption.

A Versatile Tool in Drug Design

Azetidine derivatives have demonstrated a wide array of pharmacological activities:

  • Anticancer Agents: Azetidine-containing compounds have shown potent antiproliferative activity.[7] For instance, they have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.[6]

  • Antibacterial Agents: The azetidine scaffold, particularly in the form of azetidin-2-ones (β-lactams), is a cornerstone of antibiotic therapy.[7] Research continues to explore novel azetidine derivatives to combat the growing threat of antibiotic resistance.[7]

  • CNS Modulators: The rigid nature of the azetidine ring makes it an attractive scaffold for designing ligands that can selectively target CNS receptors.[3]

  • Enzyme Inhibitors: The unique geometry of the azetidine ring can be exploited to design potent and selective enzyme inhibitors for a variety of therapeutic targets.

Featured Application: Inhibition of STAT3 in Oncology

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Azetidine-based compounds have emerged as promising direct inhibitors of STAT3.

Below is a diagram illustrating the STAT3 signaling pathway and the point of intervention for small molecule inhibitors.

STAT3_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA DNA Dimer->DNA 6. DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Transcription Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->Dimer Inhibition

Caption: The STAT3 signaling pathway and inhibition by azetidine compounds.

Experimental Protocol: In Vitro STAT3 Inhibition Assay (ELISA-based)

This protocol describes a method to assess the ability of an azetidine-containing compound to directly inhibit the DNA-binding activity of STAT3.[6]

Materials:

  • Recombinant human STAT3 protein

  • 96-well plate pre-coated with a STAT3-specific DNA consensus sequence

  • Primary antibody against STAT3

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

  • Azetidine-containing test compound and a known STAT3 inhibitor (positive control)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the azetidine-containing test compound and the positive control in assay buffer.

  • Binding Reaction: Add the recombinant STAT3 protein to each well of the DNA-coated plate, followed by the addition of the test compound or control. Incubate at room temperature for 1 hour to allow for STAT3-DNA binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound protein and compound.

  • Primary Antibody Incubation: Add the primary antibody against STAT3 to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 3.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 3.

  • Signal Development: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Reaction Stoppage: Add the stop solution to each well to quench the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Frontiers in Materials Science: Building with Azetidines

The unique reactivity of the azetidine ring also makes it a valuable building block in materials science.

Azetidine-Containing Polymers

The ring-opening polymerization of azetidines and their derivatives leads to the formation of poly(propylenimine)s (PPIs) and other functional polymers.[8][9] These polymers have shown promise in various applications:

  • CO₂ Capture: Branched PPIs impregnated into porous silica supports have been investigated as efficient adsorbents for CO₂ capture from the atmosphere.[8]

  • Antimicrobial Materials: Polymers functionalized with azetidinium groups exhibit potent antimicrobial activity and can be used to create antimicrobial surfaces.[10]

Polymerization Monomer Azetidine Monomer ROP Ring-Opening Polymerization Monomer->ROP Initiator Cationic Initiator (e.g., H+) Initiator->ROP Polymer Poly(propylenimine) ROP->Polymer Application1 CO2 Capture Polymer->Application1 Application2 Antimicrobial Surfaces Polymer->Application2

Caption: Cationic ring-opening polymerization of azetidine for materials applications.

Chiral Auxiliaries in Asymmetric Synthesis

Enantiomerically pure azetidine derivatives have been successfully employed as chiral auxiliaries in asymmetric synthesis.[11][12][13] Their rigid, C₂-symmetric structures can effectively control the stereochemical outcome of a variety of chemical transformations, leading to the synthesis of enantiopure compounds.[12]

Synthetic Methodologies: Accessing the Azetidine Core

The synthesis of the azetidine ring, once considered challenging, has seen significant advancements.[1] Modern methods offer efficient and versatile routes to a wide range of substituted azetidines.[3][14]

General Synthetic Strategies

Common approaches to azetidine synthesis include:

  • Intramolecular Cyclization of 1,3-Amino Alcohols: This is a classical and reliable method for forming the azetidine ring.[2]

  • [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of imines and alkenes can provide direct access to the azetidine core.[1]

  • Ring Contraction and Expansion Reactions: Methods involving the contraction of larger rings (e.g., pyrrolidines) or the expansion of smaller rings (e.g., aziridines) have also been developed.[1]

  • Reduction of β-Lactams: The reduction of readily available β-lactams (azetidin-2-ones) is another common route.[5]

Experimental Protocol: Synthesis of a 3-Substituted Azetidine Derivative

This protocol describes a two-step synthesis of a 3-substituted azetidine via a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition.[14]

Step 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Materials:

  • 1-Boc-3-azetidinone

  • Methyl 2-(diethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C under an inert atmosphere, add methyl 2-(diethoxyphosphoryl)acetate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product.

Step 2: Synthesis of a 3-Substituted Azetidine via Aza-Michael Addition

Materials:

  • tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (from Step 1)

  • A desired N-heterocyclic nucleophile (e.g., pyrazole)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq), the N-heterocyclic nucleophile (1.0 eq), and DBU (1.0 eq) in MeCN.

  • Stir the reaction mixture at 65 °C for 4-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with EtOAc (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final 3-substituted azetidine derivative.[14]

Synthesis_Workflow Start1 1-Boc-3-azetidinone Step1 Horner-Wadsworth-Emmons Reaction Start1->Step1 Reagent1 Methyl 2-(diethoxyphosphoryl)acetate NaH, THF Reagent1->Step1 Intermediate Azetidine Acrylate Step1->Intermediate Step2 Aza-Michael Addition Intermediate->Step2 Reagent2 N-Heterocycle DBU, MeCN Reagent2->Step2 Product 3-Substituted Azetidine Step2->Product

Caption: Workflow for the synthesis of a 3-substituted azetidine derivative.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable tool in modern chemical research. Its unique structural and electronic properties offer tangible advantages in the design of novel therapeutics and advanced materials. The continued development of innovative synthetic methodologies will undoubtedly broaden the accessibility and diversity of azetidine-containing compounds, paving the way for new discoveries. As our understanding of the intricate relationship between three-dimensional molecular architecture and function deepens, the "strained" azetidine ring is poised to unlock even greater, "unstrained" potential across the scientific landscape.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Michalak, M., & Wnuk, S. F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Wikipedia contributors. (2023). Azetidine. Wikipedia. [Link]

  • Nagy, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules). [Link]

  • Chattopadhyay, S. (2012). Multifunctional amphiphilic polymers, bearing azetidinium groups: synthesis and antimicrobial studies. RWTH Publications. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Jahandar, H., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. [Link]

  • Klippel, M., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PLoS One. [Link]

  • Chattopadhyay, S., et al. (2013). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. Macromolecules. [Link]

  • Davies, S. G., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Goethals, E. J., & Schacht, E. (1980). The Polymerization of Azetidines and Azetidine Derivatives. Polymer Journal. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. [Link]

  • ScienceDaily. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Optically Active Azetidine-2,4-dicarboxylic Acid and Related Chiral Auxiliaries for Asymmetric Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler. [Link]

  • Yoshizawa, A. (2018). Azetidines for asymmetric synthesis [Doctoral dissertation, University of Birmingham]. UBIRA ETheses. [Link]

  • Google Patents. (n.d.).
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. [Link]

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Exploratory

The Ascendant Role of 7-Oxoheptanoate Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release Shanghai, China – January 28, 2026 – In the intricate landscape of drug discovery, the humble 7-oxoheptanoate scaffold is emerging as a surprisingly versatile and potent pharmacophore. This technica...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Shanghai, China – January 28, 2026 – In the intricate landscape of drug discovery, the humble 7-oxoheptanoate scaffold is emerging as a surprisingly versatile and potent pharmacophore. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, biological activities, and structure-activity relationships (SAR) of 7-oxoheptanoate derivatives, illuminating their burgeoning potential in medicinal chemistry. While the naturally occurring diarylheptanoids have long been a subject of interest, this guide expands the focus to encompass the diverse and largely untapped world of synthetic 7-oxoheptanoate derivatives and their promise in tackling a range of therapeutic challenges, from cancer to inflammation.

The 7-Oxoheptanoate Core: A Privileged Scaffold in Disguise

The 7-oxoheptanoate framework, characterized by a seven-carbon chain bearing a ketone at the 7-position and a carboxylic acid or ester at the 1-position, offers a unique combination of flexibility and functionality. This deceptively simple structure provides a robust platform for the introduction of diverse chemical moieties, allowing for the fine-tuning of physicochemical properties and biological activity. Its linear nature allows for deep penetration into enzyme active sites, while the terminal functional groups provide key anchor points for molecular interactions.

Crafting the Core: Key Synthetic Strategies

The efficient synthesis of 7-oxoheptanoate derivatives is paramount to exploring their medicinal chemistry potential. Several key strategies have been developed, each with its own advantages and considerations.

Grignard-Based Approaches: Building from the Ground Up

A prevalent and versatile method for constructing the 7-oxoheptanoate backbone involves the use of Grignard reagents. A common starting material is 1-bromo-5-chloropentane, which can be converted to its corresponding Grignard reagent. Subsequent reaction with a suitable electrophile, such as diethyl oxalate or ethyloxalylmonochloride, yields the desired 7-oxo-2-ketoheptanoate derivative.[1][2][3] This method allows for the introduction of various substituents on the Grignard reagent, paving the way for diverse derivative libraries.

Detailed Protocol: Synthesis of Ethyl 7-chloro-2-oxoheptanoate via Grignard Reaction [3]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. A solution of 1-bromo-5-chloropentane (1.0 eq) in anhydrous tetrahydrofuran (THF) is then added dropwise, maintaining a gentle reflux. After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.

  • Acylation: The freshly prepared Grignard solution is cooled to -15°C. A solution of diethyl oxalate (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below -10°C.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford ethyl 7-chloro-2-oxoheptanoate.

Oxidation of Cyclic Precursors and Ozonolysis

Alternative synthetic routes include the oxidation of cyclic precursors, such as cyclohexanone, via Baeyer-Villiger oxidation to form a caprolactone, which can then be further manipulated.[4] Ozonolysis of cyclic alkenes, such as cycloheptene, provides another pathway to the 7-oxoheptanoate scaffold, offering a direct route to the aldehyde and carboxylic acid functionalities.

Caption: Key synthetic routes to 7-oxoheptanoate derivatives.

Biological Activities: A Spectrum of Therapeutic Potential

While the exploration of synthetic 7-oxoheptanoate derivatives is still in its nascent stages, the existing body of research, particularly on the related diarylheptanoids, points towards a wide range of promising biological activities.

Anti-Cancer Activity: Targeting Tumor Proliferation

Diarylheptanoids, a class of natural products featuring a 1,7-diphenylheptane skeleton, have demonstrated significant anti-cancer effects.[5] These compounds exhibit a broad spectrum of pharmacological activities, including the ability to induce apoptosis and inhibit tumor cell proliferation in various cancer cell lines.[6] The cytotoxic activity of some diarylheptanoids has been shown to be comparable to or even better than that of established chemotherapeutic agents like cisplatin. While the precise mechanisms are still under investigation, some evidence suggests that these compounds may target topoisomerases, enzymes crucial for DNA replication and repair.[7] The inhibition of topoisomerases leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells.

Anti-Inflammatory Properties: Modulating Key Signaling Pathways

Inflammation is a key pathological feature of numerous chronic diseases. Diarylheptanoids have been shown to possess potent anti-inflammatory properties. Their mechanisms of action are multifaceted and involve the modulation of key inflammatory pathways. For instance, certain diarylheptanoid analogs can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response.[8] By suppressing the production of inflammatory mediators like nitric oxide and prostaglandins, these compounds can effectively dampen the inflammatory cascade.

Sources

Protocols & Analytical Methods

Method

Development and Validation of Analytical Methods for the Quantification of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to the development and validation of analytical methodologies for Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate (Comp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the development and validation of analytical methodologies for Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate (Compound 31743), a novel synthetic intermediate with potential applications in pharmaceutical development.[1] We present a primary, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for routine purity assessment and assay. Additionally, a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is detailed for trace-level quantification and impurity profiling. The protocols herein are developed with consideration for the unique chemical properties of the molecule, including the strained azetidine ring and the basic tertiary amine. All methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose in a regulated environment.[2][3]

Introduction and Molecular Considerations

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is a small molecule characterized by three key functional domains: an aromatic ketone, an ethyl ester, and an azetidin-1-ylmethyl substituent. The aromatic ketone serves as a strong chromophore, making it highly suitable for UV-based detection. The azetidine ring, a four-membered saturated heterocycle, introduces a basic nitrogen atom (tertiary amine) and significant ring strain.[4] This strain can render the molecule susceptible to degradation, particularly ring-opening, under harsh acidic or thermal conditions.[5][6] The tertiary amine's pKa will influence chromatographic retention, making mobile phase pH a critical parameter.

The primary objective of this work is to establish reliable, reproducible, and robust analytical methods for two distinct applications:

  • Purity and Assay Determination: A primary HPLC-UV method for quantifying the active pharmaceutical ingredient (API) and its known impurities in drug substance and drug product.

  • Trace-Level Analysis: A secondary LC-MS/MS method for sensitive quantification, metabolite identification, or impurity profiling where high selectivity is paramount.[7][8][9]

The development strategy is grounded in a systematic approach, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully validated method that meets the stringent criteria set forth by regulatory bodies such as the FDA and EMA, as harmonized by the ICH.[10][11]

Primary Analytical Method: RP-HPLC with UV Detection

A reversed-phase HPLC method was selected as the primary analytical tool due to its versatility and the compound's favorable characteristics (non-volatile, strong UV chromophore).

Rationale for Method Development Choices
  • Stationary Phase: A C18 (octadecylsilane) column is chosen as the initial stationary phase due to its wide applicability and effectiveness in retaining moderately non-polar compounds like Compound 31743.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is employed.

    • pH Control: The azetidine nitrogen requires a buffered mobile phase to ensure consistent protonation and, therefore, reproducible retention times and sharp peak shapes. A pH of 3.0, maintained with formic acid, is selected to ensure the tertiary amine is fully protonated, enhancing its interaction with the stationary phase and improving peak symmetry. While azetidine rings can be susceptible to acid-mediated decomposition, the use of a weak acid like formic acid at this concentration in a well-controlled chromatographic run is generally considered safe.[5] However, sample stability in this acidic mobile phase over extended periods (e.g., in an autosampler) must be evaluated during validation.

    • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.

  • Detection: Based on the aromatic ketone chromophore, a preliminary UV scan of Compound 31743 in the mobile phase should be performed. A wavelength of 254 nm is selected as a starting point, as it is a common wavelength for aromatic compounds and is expected to provide a strong signal.

Experimental Protocol: HPLC-UV Method

Instrumentation and Materials:

  • HPLC System with gradient pump, autosampler, column oven, and UV/Vis or DAD detector.

  • Compound 31743 Reference Standard (≥99.5% purity).

  • HPLC-grade Acetonitrile and Water.

  • Formic Acid (≥99%).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 min; Hold at 90% B for 2 min; Return to 30% B over 0.1 min; Equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Procedure:

  • Mobile Phase Preparation:

    • For Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • For Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of Compound 31743 Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This is the Stock Solution (1000 µg/mL).

    • Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution Preparation:

    • Prepare sample solutions at a target concentration of 100 µg/mL using the same diluent as the standard.

  • System Suitability:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the Standard Solution five times.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Analysis:

    • Inject the blank (diluent), followed by the standard and sample solutions.

Method Optimization Workflow

The initial conditions provided are a robust starting point. Optimization follows a logical sequence to achieve the desired separation and peak shape.

G cluster_0 Method Development Workflow Start Define Analytical Target Profile SelectCol Select Column & Initial Conditions (C18, ACN/H2O, Gradient) Start->SelectCol OptimizeGrad Optimize Gradient Profile (Slope & Time) SelectCol->OptimizeGrad OptimizepH Optimize Mobile Phase pH (Peak Shape & Retention) OptimizeGrad->OptimizepH FineTune Fine-Tune Parameters (Temp, Flow Rate) OptimizepH->FineTune Validation Proceed to Method Validation FineTune->Validation

Caption: HPLC method optimization workflow.

Secondary Method: LC-MS/MS for High-Sensitivity Analysis

For applications requiring lower detection limits and enhanced specificity, an LC-MS/MS method operating in Selected Reaction Monitoring (SRM) mode is developed.

Rationale and Ionization
  • Technique: LC-MS/MS offers unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.

  • Ionization Mode: Due to the basic nature of the azetidine nitrogen, Electrospray Ionization in Positive Ion Mode (ESI+) is the logical choice. The nitrogen atom is readily protonated to form the [M+H]⁺ ion.

Experimental Protocol: LC-MS/MS Method

Instrumentation and Materials:

  • LC-MS/MS System (e.g., Triple Quadrupole).

  • Nitrogen gas supply for nebulization and desolvation.

  • Argon gas for collision-induced dissociation (CID).

  • All reagents and materials from the HPLC-UV method, ensuring they are MS-grade or prepared with volatile buffers (e.g., ammonium formate instead of non-volatile phosphates).

Mass Spectrometer Tuning and SRM Development:

  • Direct Infusion: Infuse a ~1 µg/mL solution of Compound 31743 directly into the mass spectrometer to determine the mass of the protonated parent ion [M+H]⁺. For C₁₉H₂₇NO₃ (MW: 317.43), the expected m/z is 318.4.

  • Product Ion Scan: Perform a product ion scan on the precursor m/z 318.4 to identify stable, high-intensity fragment ions. The fragmentation will likely occur at the bonds adjacent to the carbonyl group or the benzylic position.

  • SRM Transition Selection: Select at least two intense and specific SRM transitions for quantification (quantifier) and confirmation (qualifier).

  • Optimization: Optimize MS parameters such as collision energy (CE) and declustering potential (DP) for each SRM transition to maximize signal intensity.

LC-MS/MS Conditions:

  • Chromatography: The HPLC method described in Section 2.2 can be directly transferred. The use of 0.1% Formic Acid is ideal as it is a volatile mobile phase modifier compatible with MS.

  • MS Parameters (Example):

    • Ion Source: ESI+

    • Scan Type: SRM

    • SRM Transition 1 (Quantifier): e.g., 318.4 → 146.2

    • SRM Transition 2 (Qualifier): e.g., 318.4 → 118.1

    • Collision Energy: Optimize for each transition (e.g., 20-35 eV)

    • Source Temperature: 500 °C

    • IonSpray Voltage: 5500 V

Analytical Method Validation Protocol (ICH Q2(R1))

The developed HPLC-UV method must be validated to demonstrate its suitability for its intended purpose. The validation will be performed according to the ICH Q2(R1) guideline.[2][3][12][13]

G cluster_0 Method Validation (ICH Q2 R1) Assay Assay Specificity Specificity Assay->Specificity Required For Linearity Linearity & Range Assay->Linearity Required For Accuracy Accuracy Assay->Accuracy Required For Precision Precision (Repeatability & Intermediate) Assay->Precision Required For Robustness Robustness Assay->Robustness Required For Purity Purity/ Impurity Testing Purity->Specificity Required For Purity->Linearity Required For Purity->Accuracy Required For Purity->Precision Required For Limit Quantitation Limit (For Purity) Purity->Limit Required For Purity->Robustness Required For

Caption: Validation parameters required for assay and purity methods.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation experiments and typical acceptance criteria for a drug substance assay and purity method.[14][15]

ParameterPurposeProtocol SummaryAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference.Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to show separation from degradants.Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the main peak and closest eluting impurity/degradant peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze at least five concentrations across the range (e.g., 50% - 150% of target concentration). Plot area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant relative to the 100% level response.
Range The interval between the upper and lower concentrations for which the method is precise and accurate.Confirmed by the linearity, accuracy, and precision data.Assay: 80% - 120% of test concentration. Purity: From reporting limit to 120% of the specification.
Accuracy The closeness of the test results to the true value.Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Can be done by spiking a placebo matrix.Mean recovery of 98.0% - 102.0% at each concentration level.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): 6 replicate injections at 100% concentration. Intermediate Precision: Repeat on a different day, with a different analyst or instrument.Repeatability: RSD ≤ 1.0%. Intermediate Precision: Overall RSD for both sets of data combined should be ≤ 2.0%.
Quantitation Limit (QL) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determine Signal-to-Noise ratio (S/N) of ~10:1 or establish based on precision (e.g., RSD ≤ 10% at the QL concentration).S/N ≥ 10. Precision and accuracy at the QL must meet pre-defined criteria.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units).System suitability parameters must pass. Peak area/retention time changes should be insignificant compared to the control condition.

Conclusion

This application note details the systematic development and validation of robust analytical methods for Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate. The primary RP-HPLC-UV method is suitable for routine quality control, providing reliable assay and purity data. The secondary LC-MS/MS method offers enhanced sensitivity and selectivity for more demanding applications. The provided protocols, grounded in an understanding of the analyte's chemistry and aligned with ICH guidelines, establish a solid foundation for the analytical control strategy of this compound throughout the drug development lifecycle.

References

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  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate Derivatives

Introduction: The Significance of Azetidine-Containing Phenyl-Oxoheptanoates The confluence of a strained azetidine ring, a phenyl ketone core, and a flexible heptanoate chain presents a molecular architecture of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Azetidine-Containing Phenyl-Oxoheptanoates

The confluence of a strained azetidine ring, a phenyl ketone core, and a flexible heptanoate chain presents a molecular architecture of significant interest to medicinal chemists and drug development professionals. Azetidine derivatives are recognized as privileged structures in medicinal chemistry, appearing in a range of bioactive molecules and natural products.[1] Their unique four-membered ring scaffold imparts a distinct three-dimensional character that can facilitate novel interactions with biological targets.[1] The incorporation of this moiety into more complex structures, such as the title compounds, opens avenues for the exploration of new chemical space and the development of therapeutics with potentially unique pharmacological profiles.

This document provides a comprehensive guide to the synthesis of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate and its derivatives. The protocols herein are designed to be robust and adaptable, providing researchers with the foundational knowledge to not only replicate the synthesis but also to innovate upon it for the creation of diverse compound libraries.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of the target molecule, Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate, is most effectively approached through a convergent synthesis strategy. This involves the independent synthesis of two key fragments, followed by their coupling in a final step. The overall strategy is outlined below:

cluster_0 Synthesis of Aroyl Chloride Precursor cluster_1 Synthesis of Aromatic Precursor cluster_2 Final Coupling Reaction A Suberic Acid B Ethyl 7-chloro-7-oxoheptanoate A->B Thionyl Chloride, Ethanol E Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate B->E C 3-Methylbenzaldehyde D 3-(azetidin-1-ylmethyl)toluene C->D Azetidine, Reductive Amination D->E Friedel-Crafts Acylation (AlCl3) reagents Ethyl 7-chloro-7-oxoheptanoate 3-(azetidin-1-ylmethyl)toluene AlCl₃ (catalyst) workflow Friedel-Crafts Acylation in Anhydrous DCM reagents->workflow product Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate workflow->product

Sources

Method

Application Notes and Protocols: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for utilizing Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate as a novel chemical probe for target...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for utilizing Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate as a novel chemical probe for target identification and validation. We will explore its potential applications in chemical proteomics, leveraging its unique structural features: a putative azetidine-based targeting moiety and a reactive ketone handle. These protocols are designed to be adaptable for researchers in academic and industrial settings, providing a framework for discovering and characterizing novel protein targets.

Introduction: Unveiling New Targets with a Bifunctional Probe

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is a structurally unique molecule poised for application as a chemical probe in target discovery campaigns. Its design incorporates two key features:

  • Azetidine Moiety: The azetidine ring is a recognized pharmacophore present in numerous biologically active compounds, suggesting it may serve as a recognition element for specific protein targets.[1][2] Azetidine-containing molecules have been explored for their interaction with a variety of protein classes, including transporters and enzymes.

  • Ketone Handle: The ketone group provides a versatile reactive handle for bioorthogonal chemistry.[3] This allows for the attachment of reporter tags (e.g., fluorophores, biotin) for target visualization and enrichment, or for covalent modification of target proteins under specific conditions.

This combination of a potential targeting group and a reactive handle makes Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate a powerful tool for activity-based protein profiling (ABPP) and other chemical proteomics workflows aimed at identifying novel protein-ligand interactions in native biological systems.[4][5][6]

Table 1: Physicochemical Properties of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

PropertyValueSource
Molecular Formula C₁₉H₂₇NO₃[7][8]
Molecular Weight 317.43 g/mol [7][8]
CAS Number 898761-17-6[7][8]
Purity >97%[7]

Proposed Mechanism of Action and Target Engagement

We hypothesize that the azetidine moiety of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate may facilitate its interaction with members of the solute carrier (SLC) family of membrane transporters, such as the monoamine transporters (DAT, NET, SERT), which are known to recognize small molecule ligands with amine-containing scaffolds.[9][10] Upon binding, the ketone group can be exploited for target identification through two primary strategies:

Strategy A: Two-Step Labeling via Oxime Formation

The ketone can be targeted by an aminooxy-functionalized reporter tag (e.g., aminooxy-biotin or an aminooxy-fluorophore) to form a stable oxime linkage.[11] This two-step labeling approach allows for temporal control and minimizes potential steric hindrance from a bulky reporter group during initial target binding.

Strategy B: Covalent Target Modification (with Photoaffinity Labeling)

For more robust target capture, the probe can be derivatized to include a photoactivatable group (e.g., a diazirine) adjacent to the ketone. Upon UV irradiation, this would generate a reactive carbene that can covalently crosslink to the target protein in close proximity to the binding site.

Below is a conceptual workflow for target identification using this probe.

G cluster_0 Target Engagement & Labeling cluster_1 Target Enrichment & Identification Probe Incubation Probe Incubation Reporter Tag Addition Reporter Tag Addition Probe Incubation->Reporter Tag Addition Step 1 Cell Lysis Cell Lysis Reporter Tag Addition->Cell Lysis Step 2 Affinity Purification Affinity Purification Cell Lysis->Affinity Purification On-Bead Digestion On-Bead Digestion Affinity Purification->On-Bead Digestion LC-MS/MS Analysis LC-MS/MS Analysis On-Bead Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Validated Target Validated Target Data Analysis->Validated Target

Caption: A generalized workflow for target identification using a chemical probe.

Experimental Protocols

Protocol 1: In-Cell Target Engagement and Labeling

This protocol describes the labeling of potential protein targets in living cells using the two-step oxime formation strategy.

Materials:

  • Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate (Probe)

  • Aminooxy-biotin

  • Cell line of interest (e.g., HEK293 cells overexpressing a candidate transporter)

  • Complete cell culture medium

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • DMSO

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

  • Probe Preparation: Prepare a 10 mM stock solution of the probe in DMSO.

  • Probe Incubation: Treat cells with varying concentrations of the probe (e.g., 1, 5, 10, 25 µM) in serum-free medium for 1-4 hours at 37°C. Include a DMSO-only vehicle control.

  • Wash: Gently wash the cells twice with ice-cold DPBS to remove excess probe.

  • Reporter Tag Labeling: Add aminooxy-biotin (e.g., 50 µM) in DPBS to each well and incubate for 1 hour at 37°C.

  • Wash: Wash the cells three times with ice-cold DPBS.

  • Cell Lysis: Lyse the cells in 200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation for Western Blot: Normalize protein concentrations and prepare samples for SDS-PAGE and Western blotting.

  • Western Blot Analysis: Perform Western blotting using a streptavidin-HRP conjugate to detect biotinylated proteins.

Expected Results: A dose-dependent increase in biotinylated protein bands on the Western blot will indicate successful target engagement and labeling.

Protocol 2: Target Identification via Affinity Purification and Mass Spectrometry

This protocol outlines the enrichment of labeled target proteins for identification by mass spectrometry.

Materials:

  • Biotin-labeled cell lysate (from Protocol 3.1)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer 1 (e.g., 1% SDS in PBS)

  • Wash buffer 2 (e.g., 0.1% SDS, 1% Triton X-100, 1 mM EDTA, 500 mM NaCl in 50 mM HEPES, pH 7.5)

  • Wash buffer 3 (e.g., 0.5% NP-40, 0.5% deoxycholate, 1 mM EDTA, 250 mM LiCl in 10 mM Tris-HCl, pH 8.0)

  • Ammonium bicarbonate (50 mM)

  • DTT (Dithiothreitol)

  • Iodoacetamide

  • Trypsin (mass spectrometry grade)

Procedure:

  • Bead Incubation: Incubate the biotin-labeled lysate with pre-washed streptavidin magnetic beads overnight at 4°C with gentle rotation.

  • Washing: Sequentially wash the beads twice with each of the three wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 56°C.

    • Alkylate cysteine residues with iodoacetamide (55 mM) for 20 minutes at room temperature in the dark.

    • Digest the proteins with trypsin (1 µg) overnight at 37°C.

  • Peptide Elution: Collect the supernatant containing the digested peptides.

  • Sample Preparation for LC-MS/MS: Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics data analysis suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins by searching against a relevant protein database.

Table 2: Hypothetical Mass Spectrometry Results

Protein IDGene NamePeptide Count (Probe)Peptide Count (Control)Fold Enrichment
P12345SLC6A325125.0
Q67890FASN541.25
A1B2C3GAPDH871.14

Data Interpretation: Proteins with a high fold enrichment in the probe-treated sample compared to the vehicle control are considered high-confidence candidate targets. In the hypothetical data above, SLC6A3 (the dopamine transporter) would be a primary candidate for further validation.

Protocol 3: Target Validation via Competitive Binding Assay

This protocol validates the identified target by demonstrating competitive displacement of the probe with a known ligand for the candidate protein.

G cluster_0 Competitive Binding Assay Pre-incubation with Competitor Pre-incubation with Competitor Probe Incubation Probe Incubation Pre-incubation with Competitor->Probe Incubation Reporter Tag Addition Reporter Tag Addition Probe Incubation->Reporter Tag Addition Cell Lysis & Western Blot Cell Lysis & Western Blot Reporter Tag Addition->Cell Lysis & Western Blot Quantify Signal Reduction Quantify Signal Reduction Cell Lysis & Western Blot->Quantify Signal Reduction

Caption: Workflow for a competitive binding assay to validate target engagement.

Procedure:

  • Cell Seeding and Competitor Treatment: Seed cells as in Protocol 3.1. Pre-incubate the cells with a known inhibitor of the candidate target (e.g., a known DAT inhibitor like GBR-12909 if SLC6A3 is the target) for 1 hour at 37°C.

  • Probe Incubation: Add the probe at a fixed concentration (e.g., 10 µM) to the cells in the presence of the competitor and incubate for 1-4 hours.

  • Labeling and Lysis: Proceed with the reporter tag labeling, cell lysis, and Western blotting as described in Protocol 3.1.

Expected Results: A significant reduction in the biotin signal in the presence of the competitor ligand would confirm that the probe binds to the same site or an allosterically coupled site on the target protein, thus validating the interaction.

Concluding Remarks

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate represents a promising chemical probe for the exploration of novel protein targets. The protocols outlined in this document provide a comprehensive framework for its application in target identification and validation using modern chemical proteomics techniques. The adaptability of the ketone handle for various bioorthogonal chemistries further expands its utility in diverse experimental contexts. As with any chemical probe, careful validation and the use of appropriate controls are paramount to ensure the biological relevance of the findings.[12]

References

  • Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate . MDPI. Available at: [Link]

  • Proteomics - Wikipedia . Wikipedia. Available at: [Link]

  • ethyl 7-[3-(azetidinomethyl)phenyl]-7-oxoheptanoate | Rieke Metals . Rieke Metals. Available at: [Link]

  • (PDF) Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl) - ResearchGate . ResearchGate. Available at: [Link]

  • Chemical proteomics for a comprehensive understanding of functional activity and the interactome - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Targeting reactive carbonyls for identifying natural products and their biosynthetic origins - PMC - NIH . National Institutes of Health. Available at: [Link]

  • New chemical proteomics methods paper in Nature Protocols - Imperial College London . Imperial College London. Available at: [Link]

  • High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering | ACS Omega - ACS Publications . American Chemical Society. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central . National Institutes of Health. Available at: [Link]

  • Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC - NIH . National Institutes of Health. Available at: [Link]

  • 1,2-Allenic Ketone-Based Fluorogenic Probes for Imaging of S-Sulfinylation in Living Cells . ResearchGate. Available at: [Link]

  • Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

  • Target Identification Using Chemical Probes - PubMed . National Institutes of Health. Available at: [Link]

  • Utility of chemical probes for mass spectrometry based chemical proteomics - ResearchGate . ResearchGate. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. Google Patents.
  • Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices . Molecular Devices. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate (Compound E737)

A Guide for Researchers on Minimizing Off-Target Effects Disclaimer: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate, referred to herein as E737, is a novel investigational compound. This guide is based on the hy...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Minimizing Off-Target Effects

Disclaimer: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate, referred to herein as E737, is a novel investigational compound. This guide is based on the hypothesized mechanism of action of E737 as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The information provided is intended for research purposes only and is based on established principles of kinase inhibitor pharmacology.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for Compound E737?

A1: Compound E737 is a potent, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] These serine/threonine kinases are key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK pathway is a critical regulator of cellular functions including cytoskeletal dynamics, cell motility, adhesion, and contraction.[2][3][4] By inhibiting ROCK, E737 is expected to modulate these processes.

Q2: What are the primary applications of a ROCK inhibitor like E737 in research?

A2: ROCK inhibitors are valuable tools for studying a wide range of biological processes. In basic research, they are used to investigate cytoskeletal arrangements, cell migration, and smooth muscle contraction.[2][5] Therapeutically, ROCK inhibitors have been explored for conditions such as glaucoma, hypertension, and neurological disorders.[3][6][]

Q3: What are "off-target" effects and why are they a concern with kinase inhibitors?

A3: Off-target effects are unintended interactions of a drug with proteins other than its primary target. The human kinome has over 500 members, many of which share structural similarities in their ATP-binding pockets, the site where many inhibitors act.[8] This similarity can lead to a lack of specificity, where an inhibitor designed for one kinase also inhibits others, causing unexpected biological responses, toxicity, or confounding experimental results.[9][10][11]

Q4: What are the known isoforms of ROCK, and does E737 differentiate between them?

A4: There are two main isoforms, ROCK1 and ROCK2.[1] While they share significant homology, they have distinct expression patterns and some non-overlapping functions.[] For example, ROCK1 is more involved in stress fiber formation, while ROCK2 plays a larger role in cell contraction and phagocytosis.[] The isoform selectivity profile of E737 is currently under investigation. Initial experiments should consider that observed effects could be due to inhibition of one or both isoforms.

Q5: How should I properly store and handle Compound E737?

A5: E737 should be stored as a solid at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent in your cell culture media or assay buffer is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.

Section 2: Troubleshooting Guide for Off-Target Effects

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions to distinguish on-target ROCK inhibition from off-target effects.

Issue 1: I'm observing significant cytotoxicity or apoptosis at concentrations expected to be selective for ROCK.
  • Potential Cause: The observed cell death may be an off-target effect resulting from the inhibition of essential "housekeeping" kinases or other critical cellular proteins.[9] It could also be a genuine on-target effect in your specific cell model, as the ROCK pathway can influence cell survival.[3]

  • Troubleshooting Workflow:

    • Confirm On-Target Engagement: First, verify that E737 is inhibiting the ROCK pathway at the concentrations causing cytotoxicity.

    • Use Orthogonal Approaches: Employ structurally different ROCK inhibitors and genetic methods (siRNA/shRNA) to see if they replicate the cytotoxic phenotype.

    • Perform Broad Kinase Profiling: If the effect appears to be off-target, a broader understanding of E737's selectivity is needed.

    G A Problem: Unexpected Cytotoxicity B Step 1: Confirm On-Target Engagement (Western Blot for p-MYPT1/p-MLC) A->B C Is ROCK pathway inhibited? B->C D Yes C->D E No C->E F Step 2: Use Orthogonal Controls - Structurally different ROCKi (e.g., Y-27632) - ROCK1/2 siRNA or shRNA D->F M Increase E737 concentration or check compound integrity. E->M G Does cytotoxicity persist with controls? F->G H Yes G->H I No G->I J Conclusion: Cytotoxicity is likely an ON-TARGET effect in this cell model. H->J K Conclusion: Cytotoxicity is likely an OFF-TARGET effect of E737. I->K L Step 3: Broad Kinase Profiling (Commercial service) K->L

    Caption: Workflow for troubleshooting unexpected cytotoxicity.

  • Detailed Protocol: Western Blot for ROCK Activity

    • Cell Treatment: Plate cells and treat with a dose-range of E737 (e.g., 1 nM to 10 µM) and a vehicle control for the desired time.

    • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer: Run 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phosphorylated Myosin Light Chain 2 (p-MLC2 Ser19) or phosphorylated MYPT1 (p-MYPT1 Thr853) overnight at 4°C. These are well-established downstream substrates of ROCK.[4]

    • Detection: Wash and incubate with a secondary HRP-conjugated antibody. Visualize using an ECL substrate.

    • Analysis: Normalize the p-MLC2 or p-MYPT1 signal to total MLC2/MYPT1 or a loading control (e.g., GAPDH). A dose-dependent decrease in phosphorylation confirms ROCK inhibition.

Issue 2: The observed phenotype (e.g., changes in cell morphology) does not match published effects of other ROCK inhibitors.
  • Potential Cause: While ROCK inhibition classically leads to changes like cell rounding or loss of stress fibers, the precise phenotype can be cell-type dependent.[5] However, a completely novel phenotype may suggest E737 is hitting an off-target that is also involved in cytoskeletal regulation. Many kinases, such as those in the VEGFR or PDGFR families, can also influence cell morphology.[12]

  • Troubleshooting Steps:

    • Direct Comparison: Run a head-to-head experiment in the same cell line with E737 and a well-characterized ROCK inhibitor like Y-27632 or Fasudil.[6] Use a concentration for the reference compound that is known to be effective (e.g., 10 µM for Y-27632).

    • Rescue Experiment: If you hypothesize an off-target is being hit, can you "rescue" the on-target phenotype? For example, after treating with E737, transfect cells with a constitutively active form of ROCK to see if the expected morphology is restored.

    • Kinase Selectivity Profiling: To identify potential off-targets, use a commercial kinase screening service. These services test your compound against a large panel (100-400+) of purified kinases to determine its IC50 or percent inhibition at a fixed concentration.[13]

  • Data Presentation: Hypothetical Kinase Profiling Results

    Kinase TargetIC50 for E737 (nM)Selectivity (Fold vs. ROCK1)Potential Phenotypic Consequence
    ROCK1 5 1x On-Target (Cytoskeletal)
    ROCK2 8 1.6x On-Target (Cytoskeletal)
    PIM17515xProliferation, Apoptosis
    VEGFR225050xAngiogenesis, Cell Migration
    SRC800160xAdhesion, Invasion
    p38α>10,000>2000xInflammation, Stress Response

    This table illustrates how to interpret selectivity data. A compound is generally considered selective if there is at least a 100-fold difference in potency between the on-target and off-target kinases.

Issue 3: How do I quantitatively define the selectivity of E737?
  • Rationale: A single IC50 value is insufficient. True selectivity must be assessed across the kinome. Several metrics can be used to quantify this.[13]

  • Methods for Quantifying Selectivity:

    • Selectivity Score (S-score): This is a simple metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity.[13]

    • Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A value closer to 1 indicates that the inhibitory activity is concentrated on a few kinases (high selectivity), while a value closer to 0 means the inhibition is broadly distributed (low selectivity).[13]

  • Experimental Protocol: Affinity Chromatography for Target Identification This method can identify both expected and unexpected binding partners directly from a cell lysate.[14]

    • Immobilize E737: Chemically link E737 to chromatography beads (e.g., NHS-activated Sepharose).

    • Prepare Lysate: Prepare a native cell lysate from your model system, ensuring proteins are not denatured.

    • Incubation: Incubate the lysate with the E737-conjugated beads. Proteins that bind to E737 will be captured.

    • Washing: Perform stringent washes to remove non-specific binders.

    • Elution: Elute the bound proteins, often by using a high concentration of free E737 or by changing pH/salt conditions.

    • Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS). The list of identified proteins will include your primary target (ROCK) and any significant off-targets.[14]

Section 3: Advanced Protocols & Visualizations

Signaling Pathway of E737's Hypothesized Target

G cluster_0 Upstream Activation cluster_1 Point of Inhibition cluster_2 Downstream Effects Extracellular Signals Extracellular Signals GPCRs / RTKs GPCRs / RTKs Extracellular Signals->GPCRs / RTKs RhoGEFs RhoGEFs GPCRs / RTKs->RhoGEFs RhoA-GTP RhoA-GTP RhoGEFs->RhoA-GTP Activates ROCK ROCK RhoA-GTP->ROCK Binds & Activates LIMK LIMK ROCK->LIMK Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Phosphorylates E737 E737 E737->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) MYPT1->MLC Dephosphorylates Actin Depolymerization Actin Depolymerization Cofilin->Actin Depolymerization Actin-Myosin Contraction\n(Stress Fiber Formation) Actin-Myosin Contraction (Stress Fiber Formation) MLC->Actin-Myosin Contraction\n(Stress Fiber Formation)

Caption: Hypothesized Rho/ROCK signaling pathway and the inhibitory action of E737.

References

  • Bamborough, P. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • Kustas, S. et al. (2021). A novel ROCK inhibitor: off-target effects of metformin. PubMed Central. Available at: [Link]

  • Bantscheff, M. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Cichonska, A. et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PubMed Central. Available at: [Link]

  • LoGrasso, P. V. & Feng, Y. (2009). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PubMed Central. Available at: [Link]

  • Tönges, L. et al. (2014). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders?. PubMed Central. Available at: [Link]

  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. Available at: [Link]

  • Popova, N. V. et al. (2022). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. Available at: [Link]

  • Vollmar, M. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]

  • ResearchGate. (n.d.). Ocular effects of Rho kinase (ROCK) inhibition: a systematic review. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • Avance Biosciences. (n.d.). Gene Editing On/Off-Target Analysis. Avance Biosciences. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Wikipedia. (n.d.). Rho-associated protein kinase. Wikipedia. Available at: [Link]

  • Klaeger, S. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Brassesco, M. S. et al. (2020). Should we keep rocking? Portraits from targeting Rho kinases in cancer. PubMed. Available at: [Link]

  • Roskoski, R. Jr. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. Available at: [Link]

  • NIH. (2022). Decoding kinase-adverse event associations for small molecule kinase inhibitors. NIH. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]

  • Imedex, LLC. (2018). HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

  • PubMed Central. (2024). Overcoming Secondary Mutations of Type II Kinase Inhibitors. PubMed Central. Available at: [Link]

  • bioRxiv. (2026). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link]

Sources

Optimization

addressing cytotoxicity of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate in vitro

This guide is designed for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of novel chemical entities, using Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate (Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of novel chemical entities, using Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate (Compound X) as a working example. Given that specific cytotoxicity data for this compound is not publicly available[1], this document provides a comprehensive framework for initial characterization, troubleshooting, and mechanistic investigation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have when starting to evaluate the cytotoxic potential of a new compound.

Q1: What is the first step in assessing the cytotoxicity of a new compound like Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate?

A1: The initial step is to perform a dose-response study using a reliable cell viability assay. This will help determine the concentration range at which the compound elicits a biological effect and to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required to inhibit a biological process by 50%.[2][3] A common starting point is a broad concentration range (e.g., from nanomolar to high micromolar) to capture the full dose-response curve.

Q2: Which cell line should I choose for my initial cytotoxicity screening?

A2: The choice of cell line should be guided by the therapeutic goal of your compound. For an anti-cancer agent, a panel of cancer cell lines from different tissues is recommended. For other therapeutic areas, a relevant cell line that models the target tissue should be used (e.g., hepatocytes for potential liver toxicity). The L929 mouse fibroblast cell line is also a standard for general cytotoxicity testing under ISO 10993-5.[4]

Q3: My compound is not dissolving well in aqueous media. How should I prepare it for cell-based assays?

A3: Most small molecules are first dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then serially diluted in cell culture medium to achieve the desired final concentrations.[5] It is crucial to ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) and non-toxic to the cells. A "vehicle control" (medium with the same final concentration of solvent) must be included in all experiments to account for any solvent-induced effects.

Q4: What is the difference between a cytotoxic and a cytostatic effect?

A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without directly killing the cells.[6] Initial viability assays like MTT, which measure metabolic activity, may not distinguish between these two effects.[6][7] Orthogonal assays, such as a direct cell count or a membrane integrity assay (e.g., LDH release), are necessary to differentiate between cytotoxicity and cytostasis.

Q5: How do I interpret the IC50 value?

A5: The IC50 value represents the potency of your compound in a specific assay and cell line.[2] A lower IC50 value indicates higher potency. It's important to note that the IC50 can vary significantly based on the cell line, assay type, and experimental conditions such as incubation time and cell seeding density.[5][8] If your compound does not achieve 50% inhibition at the highest tested concentration, the IC50 is reported as being greater than that concentration.[2]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during in vitro cytotoxicity testing.

Issue 1: High Variability Between Replicate Wells
Potential Cause Scientific Rationale & Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell distribution leads to different starting cell numbers per well, affecting the final readout. Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps.[9]
"Edge Effects" Wells on the periphery of the plate are prone to evaporation, leading to increased concentrations of media components and the test compound. Solution: Avoid using the outer wells of the plate for experimental conditions.[10][11] Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting Errors Inaccurate pipetting of the compound or assay reagents will lead to inconsistent results. Solution: Use calibrated pipettes. Change pipette tips between different concentrations. For multi-channel pipetting, ensure all channels are aspirating and dispensing equal volumes.[11]
Issue 2: Unexpected or Inconsistent IC50 Values
Potential Cause Scientific Rationale & Troubleshooting Steps
Compound Instability or Reactivity The compound may degrade in the culture medium over the incubation period or may react with components of the medium. Solution: Minimize the exposure of the compound stock solution to light.[9] Consider shorter incubation times or replenishing the compound-containing medium.
Assay Interference The compound may directly interfere with the assay chemistry. For example, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[12] Solution: Run a cell-free control where the compound is added to the medium and the assay reagents to check for direct chemical reactions.[12]
Cell Passage Number and Health Cells at very high or low passage numbers can exhibit altered growth rates and drug sensitivity. Solution: Use cells within a consistent and defined passage number range. Regularly check for mycoplasma contamination and ensure cells are healthy and in the logarithmic growth phase before seeding.
Issue 3: Absorbance Readings are Too Low or Too High in MTT Assay
Potential Cause Scientific Rationale & Troubleshooting Steps
Low Absorbance This can be due to insufficient cell numbers or low metabolic activity. Solution: Increase the initial cell seeding density or extend the incubation time. Ensure that the correct wavelength is used for reading the plate.[13][14]
High Background Contamination with bacteria or yeast can lead to high background readings as they can also reduce the MTT reagent.[14] Phenol red in the culture medium can also interfere with absorbance readings.[10][13] Solution: Maintain sterile technique. Visually inspect plates for contamination before adding the MTT reagent.[14] Use phenol red-free medium if high background persists.
Incomplete Solubilization of Formazan Crystals The purple formazan crystals must be fully dissolved to get an accurate reading. Solution: Increase the incubation time with the solubilization buffer or gently mix by pipetting up and down.[13]

Part 3: Mechanistic Investigation Workflow

If initial screening indicates that Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is cytotoxic, the next step is to investigate the mechanism of cell death.

cytotoxicity_workflow cluster_0 Initial Screening cluster_1 Confirm Cytotoxicity & Differentiate Mechanism cluster_2 Deeper Mechanistic Insight cluster_3 Interpretation start Dose-Response with Metabolic Assay (e.g., MTT) ic50 Determine IC50 Value start->ic50 24-72h incubation mem_integrity Membrane Integrity Assay (e.g., LDH Release) ic50->mem_integrity caspase_assay Apoptosis Assay (e.g., Caspase-3/7 Activity) ic50->caspase_assay ros_detection Reactive Oxygen Species (ROS) Detection mem_integrity->ros_detection mito_potential Mitochondrial Membrane Potential Assay caspase_assay->mito_potential interpretation Synthesize Data to Propose Mechanism of Action ros_detection->interpretation mito_potential->interpretation

Caption: Workflow for investigating compound-induced cytotoxicity.

Step 1: Confirm Cell Death with a Membrane Integrity Assay

The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[15][16] An increase in LDH activity in the supernatant is proportional to the number of lysed cells.

Experimental Protocol: LDH Assay
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate for the desired time period (e.g., 24 hours). Include vehicle-only and maximum lysis controls.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[17]

  • Add the LDH assay reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution.[17]

  • Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm). The amount of color formed is proportional to the amount of LDH released.

Step 2: Investigate the Role of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity. A key indicator of apoptosis is the activation of caspases, a family of protease enzymes. Caspase-3 and Caspase-7 are key executioner caspases.

Experimental Protocol: Caspase-3/7 Activity Assay
  • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

  • Treat cells with the compound for a predetermined time.

  • Add the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate, directly to the wells.[18]

  • Mix gently on a plate shaker and incubate at room temperature.[19]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.

apoptosis_pathway CompoundX Compound X (e.g., Ethyl 7-[3-(...)-7-oxoheptanoate] CellularStress Cellular Stress (e.g., DNA Damage, ROS) CompoundX->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of cellular substrates

Caption: Simplified intrinsic apoptosis signaling pathway.

Step 3: Assess for Oxidative Stress

Many drugs induce cytotoxicity by increasing the production of reactive oxygen species (ROS), which can damage DNA, lipids, and proteins.[20][21][22]

Investigating ROS Production

ROS production can be measured using fluorescent probes like 2',7'–dichlorofluorescin diacetate (DCFDA). DCFDA is a cell-permeable non-fluorescent probe that is de-esterified by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'–dichlorofluorescein (DCF). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Part 4: Conclusion

Characterizing the in vitro cytotoxicity of a novel compound such as Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate requires a systematic and multi-faceted approach. By starting with a robust dose-response assessment, diligently troubleshooting unexpected results, and employing a logical workflow of orthogonal assays, researchers can confidently determine the cytotoxic potential and elucidate the underlying mechanisms of action. This structured approach not only ensures data integrity but also provides critical insights for the advancement of drug development programs.

References

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Lecture 18: In vitro Cytotoxicity Analysis. (2024). YouTube. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). CLYTE Technologies. [Link]

  • ethyl 7-[3-(azetidinomethyl)phenyl]-7-oxoheptanoate. Rieke Metals. [Link]

  • Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3–14. [Link]

  • Yang, Y., et al. (2017). The role of cellular reactive oxygen species in cancer chemotherapy. Cancer Chemotherapy and Pharmacology, 80(5), 875-885. [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (2023). Heliyon, 9(10), e20556. [Link]

  • Lyles, R. D. Z., et al. (2023). Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens. PLOS ONE, 18(10), e0292323. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]

  • Mechanisms of Drug-Induced Toxicity. Evotec. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]

  • Umemura, A. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers in Pharmacology, 14, 1197258. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (2021). Frontiers in Pharmacology, 12, 739832. [Link]

  • Caspase-3/7 activity. (2023). protocols.io. [Link]

  • Drug-Induced Oxidative Stress and Toxicity. (2010). Journal of Toxicology, 2010, 402623. [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2023). Medical Design and Outsourcing. [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024). CLYTE Technologies. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2023). BellBrook Labs. [Link]

  • Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. (2016). Molbank, 2016(2), M891. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Tiaris Biosciences. [Link]

  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2017). bioRxiv. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 9(4), 1853–1858. [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. [Link]

  • The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. (2022). International Journal of Molecular Sciences, 23(19), 11441. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program. [Link]

  • Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. (2023). Journal of Clinical and Experimental Pharmacology, 13(1), 1-2. [Link]

  • Cell Viability Assays. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Drug toxicity assessment: cell proliferation versus cell death. (2022). Cell Death Discovery, 8, 423. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE, 6(11), e26908. [Link]

  • Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. (2001). Environmental Toxicology and Chemistry, 20(1), 115-122. [Link]

  • How to escape from a cytotoxicity failure? (2022). YouTube. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. [Link]

  • Drug-induced reactive oxygen species (ROS) rely on cell membrane properties to exert anticancer effects. (2023). ResearchGate. [Link]

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Troubleshooting

resolving inconsistencies in experimental results with Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

Welcome to the technical support center for Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential experi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential experimental challenges associated with this molecule. Drawing upon established principles of organic chemistry and analytical science, this resource provides in-depth troubleshooting guides and frequently asked questions to resolve inconsistencies in your experimental results.

Introduction to the Molecule

Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is a polyfunctional molecule with distinct reactive sites that can influence its behavior during synthesis, purification, and analysis. Its structure comprises a strained azetidine ring, a benzylic amine linkage, an aromatic ketone, and an ethyl ester. Understanding the interplay of these functional groups is paramount to achieving reproducible and reliable experimental outcomes.

Molecular Structure:

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Synthesis & Purification Issues

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate can often be attributed to several factors related to the reagents, reaction conditions, and the inherent reactivity of the starting materials. A common synthetic route would likely involve a Friedel-Crafts acylation followed by functionalization to introduce the azetidine group.

Potential Causes & Solutions:

  • Incomplete Friedel-Crafts Acylation: The acylation of the aromatic ring is a critical step.

    • Cause: Insufficient activation of the acylating agent or deactivation of the aromatic ring. Friedel-Crafts acylation requires a stoichiometric amount of a Lewis acid catalyst, like AlCl₃, because the product ketone can form a stable complex with the catalyst.[1]

    • Solution:

      • Ensure you are using at least one equivalent of a potent Lewis acid (e.g., AlCl₃).

      • Use high-purity, anhydrous reagents and solvents, as moisture can quench the Lewis acid.

      • Consider a more reactive acylating agent, such as an acyl chloride, over an anhydride.[2]

  • Side Reactions at the Benzylic Position: The benzylic carbon is susceptible to oxidation and other side reactions.[3]

    • Cause: The presence of oxidizing agents or radical initiators in the reaction mixture.

    • Solution:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Ensure your solvents are peroxide-free.

  • Azetidine Ring Opening: The four-membered azetidine ring is strained and can open under certain conditions, particularly acidic conditions.[4]

    • Cause: The use of strong acids during the reaction or workup can catalyze the opening of the azetidine ring.[5]

    • Solution:

      • If possible, perform the reaction under neutral or basic conditions.

      • During workup, use a mild base (e.g., sodium bicarbonate solution) to neutralize any acid before extraction.

  • General Synthetic Issues:

    • Cause: Impure starting materials, incorrect stoichiometry, or suboptimal reaction temperature and time.[6]

    • Solution:

      • Verify the purity of your starting materials by NMR or another appropriate analytical technique.

      • Carefully control the stoichiometry of your reagents.

      • Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol: General Optimization of a Synthetic Step

  • Small-Scale Test Reactions: Before committing to a large-scale reaction, run several small-scale test reactions in parallel to screen different conditions (e.g., different solvents, temperatures, or catalysts).

  • Monitor Reaction Progress: Use an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and any byproducts.

  • Purification: After quenching the reaction, purify a small amount of the crude product to obtain a clean sample for characterization. Column chromatography is a common method for purification.[7]

Question 2: I am observing multiple spots on my TLC plate and/or unexpected peaks in my NMR spectrum after purification. What could these impurities be?

Answer:

The presence of impurities after purification suggests either incomplete separation or the formation of stable byproducts. The structure of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate suggests several potential byproducts.

Potential Impurities & Identification:

  • Isomeric Products:

    • Cause: During the Friedel-Crafts acylation step, acylation can occur at the ortho, meta, or para positions of the substituted benzene ring, leading to a mixture of isomers.[7] The directing effects of the substituent on the aromatic ring will influence the product distribution.

    • Identification: Isomers will have the same mass in MS analysis but different retention times in HPLC and distinct patterns in the aromatic region of the ¹H NMR spectrum.

  • Hydrolyzed Product:

    • Cause: The ethyl ester is susceptible to hydrolysis, especially if the reaction or workup is performed in the presence of water and acid or base.[8][9] This would result in the corresponding carboxylic acid.

    • Identification: The hydrolyzed product will have a different mass (lower by 28 Da, corresponding to the loss of C₂H₄) and will show a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum (typically >10 ppm). The ethyl group signals (a quartet and a triplet) will be absent.

  • Azetidine Ring-Opened Products:

    • Cause: As mentioned, the strained azetidine ring can open under acidic conditions.[4] This can lead to a variety of products depending on the nucleophile present.

    • Identification: These products will have a different mass and significantly different NMR spectra, with the disappearance of the characteristic azetidine signals.

Troubleshooting Workflow for Impurity Identification

G start Unexpected Peaks/Spots Observed lcms Analyze by LC-MS start->lcms nmr Acquire High-Resolution NMR (1H, 13C, COSY) start->nmr mass_check Check Mass of Impurity Peaks lcms->mass_check nmr_analysis Correlate NMR signals to identify structure of impurity nmr->nmr_analysis isomers Mass matches product? Likely Isomers mass_check->isomers Yes hydrolysis Mass is Product - 28 Da? Likely Ester Hydrolysis mass_check->hydrolysis No optimize Optimize reaction/purification to minimize impurity isomers->optimize other Other Mass? Possible Side Reaction Product (e.g., Ring Opening) hydrolysis->other No hydrolysis->optimize other->nmr_analysis nmr_analysis->optimize

Caption: Workflow for identifying unknown impurities.

Analytical & Stability Issues

Question 3: I am getting poor peak shape (tailing) during HPLC analysis. How can I improve this?

Answer:

Peak tailing for basic compounds like Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic nitrogen of the azetidine ring and residual acidic silanol groups on the silica-based column packing material.

Causes & Solutions for Peak Tailing:

  • Silanol Interactions:

    • Cause: The protonated amine interacts with deprotonated, negatively charged silanol groups on the column surface.

    • Solutions:

      • Lower the pH of the Mobile Phase: At a low pH (e.g., 2-3), the silanol groups are protonated and less likely to interact with the positively charged analyte. Use a buffer like formic acid or trifluoroacetic acid (TFA).

      • Increase the Ionic Strength of the Mobile Phase: Adding a salt (e.g., 20-50 mM ammonium formate or acetate) to the mobile phase can help to shield the silanol groups and reduce secondary interactions.[10]

      • Use a High-pH Stable Column: Modern columns are designed to be stable at high pH (e.g., pH 10). At high pH, the basic amine is neutral, and interactions with silanol groups are minimized.[11]

      • Use an End-Capped Column: Choose a column that has been "end-capped" to reduce the number of free silanol groups.

  • Sample Overload:

    • Cause: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Mismatch between Sample Solvent and Mobile Phase:

    • Cause: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[12]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Recommended HPLC Starting Conditions:

ParameterRecommendationRationale
Column C18, end-capped, 2.1 or 4.6 mm ID, <5 µm particle sizeProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to protonate the amine and suppress silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reverse-phase HPLC.
Gradient 10-90% B over 10-15 minutesA good starting point for method development.
Flow Rate 0.3 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm IDStandard flow rates for these column dimensions.
Temperature 30-40 °CCan improve peak shape and reduce viscosity.
Detection UV at an appropriate wavelength (e.g., 254 nm)The aromatic ring should provide good UV absorbance.

Question 4: Is Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate stable? How should I store it?

Answer:

The stability of this compound can be influenced by its functional groups. While there is no specific stability data available, we can infer potential degradation pathways. Performing forced degradation studies can provide valuable insights into the stability of the molecule.[13]

Potential Degradation Pathways:

  • Hydrolysis: The ethyl ester is the most likely site of hydrolysis, which can be catalyzed by acid or base, leading to the formation of the corresponding carboxylic acid.[8]

  • Oxidation: The benzylic position can be susceptible to oxidation, potentially leading to the formation of a benzoic acid derivative or other oxidative degradation products.[3]

  • Ring Opening of Azetidine: As a strained ring, the azetidine moiety may be susceptible to degradation, particularly under harsh pH conditions.[4]

Recommended Storage Conditions:

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage) to minimize the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation.

  • Moisture: Protect from moisture to prevent hydrolysis. Storing in a desiccator is advisable.

  • Light: Store in a light-protected container (e.g., an amber vial) to prevent any potential photodegradation.

Protocol for a Preliminary Forced Degradation Study:

  • Prepare Solutions: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

  • Stress Conditions: Expose the solutions to the following conditions in separate vials:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 24 hours.

    • Photolytic: Expose a solution to UV light.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (like the one described above) and compare them to an unstressed control sample. Look for the appearance of new peaks and a decrease in the main peak area.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate?

A1: Based on its structure, the compound is expected to be a solid or a high-boiling oil at room temperature. Its color would depend on its purity, but a pure sample would likely be white to off-white.

Q2: What solvents are suitable for dissolving this compound?

A2: The compound has both polar (ester, ketone, amine) and nonpolar (aromatic ring, alkyl chain) regions. It is likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It may have limited solubility in highly nonpolar solvents like hexanes and may require the addition of an acid to be soluble in aqueous solutions.

Q3: What are the key signals to look for in the ¹H NMR spectrum?

A3: The ¹H NMR spectrum should show characteristic signals for each part of the molecule:

  • Ethyl Ester: A quartet around 4.1 ppm and a triplet around 1.2 ppm.

  • Heptanoate Chain: Several multiplets in the aliphatic region (1.3-2.9 ppm).

  • Aromatic Protons: Signals in the aromatic region (7.2-8.0 ppm). The substitution pattern will determine the splitting.

  • Benzylic Protons: A singlet around 3.6 ppm.

  • Azetidine Protons: Multiplets in the aliphatic region, likely between 2.0 and 3.5 ppm.

Q4: What are the expected major fragments in the mass spectrum?

A4: In an electron ionization (EI) mass spectrum, you might expect to see fragmentation patterns characteristic of ketones and amines.[14][15]

  • Alpha-cleavage at the ketone: This could lead to fragments corresponding to the loss of the pentyl-ester chain or the substituted phenyl group.

  • Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the azetidine ring is likely, resulting in a stable benzylic cation.

Potential Fragmentation Pathways

G parent Parent Ion [M]+• frag1 Loss of C5H10COOEt (Acylium Ion) parent->frag1 α-cleavage frag2 Loss of Substituted Phenyl Group parent->frag2 α-cleavage frag3 Benzylic Cleavage (Loss of Azetidine) parent->frag3 Benzylic Cleavage frag4 McLafferty Rearrangement (if γ-hydrogens available) parent->frag4 Rearrangement

Caption: Potential mass spectrometry fragmentation pathways.

References

  • Friedel-Crafts Acylation: Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • HPLC Peak Shape Improvement: Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Reactivity of Azetidines: Al-Masum, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Benzylic Position Reactivity: Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • Ester Hydrolysis: Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Mass Spectrometry Fragmentation: Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Forced Degradation Studies: Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • HPLC Troubleshooting: HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes. Retrieved from [Link]

  • General Synthesis Troubleshooting: Reddit. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Intramolecular Ring Opening of Azetidines: Powers, G. et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Journal of Organic Chemistry.
  • Ketone Fragmentation in Mass Spectrometry: JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • HPLC Peak Distortion: SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Unveiling the Therapeutic Potential of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate: A Comparative Guide to Target Identification and Validation

For the Attention of Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, novel chemical entities present both a challenge and an opportunity. Ethyl 7-[3-(azetidin-1-ylme...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, novel chemical entities present both a challenge and an opportunity. Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is one such molecule, whose specific biological target remains to be fully elucidated in publicly accessible literature. This guide, therefore, serves not as a confirmation of a known target, but as a scientifically-grounded roadmap for its discovery and validation. By dissecting its structural components and drawing parallels with established pharmacophores, we can hypothesize potential biological targets and outline a rigorous experimental strategy for their confirmation. This document is designed to empower researchers to unlock the therapeutic promise of this intriguing compound.

The structure of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate, characterized by a flexible heptanoate chain, a central phenyl ring, and a strained azetidine moiety, suggests several avenues for biological interaction. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly popular feature in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties.[1] This guide will explore three plausible biological targets based on these structural alerts: Monoamine Oxidases (MAOs), Histone Deacetylases (HDACs), and enzymes of the Kynurenine Pathway.

Hypothesized Biological Target 1: Monoamine Oxidases (MAOs)

Monoamine oxidases are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[2] Their inhibition can lead to an increase in the levels of these neurotransmitters in the brain, making MAO inhibitors effective antidepressants and potential therapeutics for neurodegenerative diseases.[3][4] The general structure of many MAO inhibitors involves an aromatic ring system linked to a nitrogen-containing moiety, a feature present in Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate.

Structural Comparison with Known MAO Inhibitors

While structurally distinct from classic MAOIs, the subject molecule shares the core feature of a substituted aromatic ring capable of interacting with the active site of MAO enzymes. The azetidine group, as a nitrogen-containing component, could play a role in the binding and inhibitory activity.

Experimental Workflow for MAO Inhibition Screening

To investigate the potential of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate as an MAO inhibitor, a systematic screening process is recommended.

MAO_Inhibition_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays start Compound Solution Preparation enzyme_assay MAO-A and MAO-B Enzymatic Assays start->enzyme_assay Incubate with MAO-A/B and substrate ic50 IC50 Determination enzyme_assay->ic50 Measure product formation (e.g., fluorescence) selectivity Selectivity Index Calculation (MAO-B vs MAO-A) ic50->selectivity cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) selectivity->cell_culture Proceed with potent and selective hits neurotransmitter_levels Measurement of Monoamine Neurotransmitter Levels (HPLC) cell_culture->neurotransmitter_levels Treat with compound toxicity Cytotoxicity Assay (e.g., MTT) cell_culture->toxicity Treat with compound

Caption: Workflow for screening for MAO inhibitory activity.

Detailed Protocol: MAO-Glo™ Assay

A commercially available and robust method for assessing MAO activity is the MAO-Glo™ Assay from Promega.

Objective: To determine the IC50 values of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate against human recombinant MAO-A and MAO-B.

Materials:

  • Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay kit (containing MAO substrate, Luciferin Detection Reagent)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO), and then dilute further in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the MAO-A or MAO-B enzyme to the wells containing the test compound or vehicle control.

  • Substrate Addition: Add the MAO substrate from the kit to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Luciferin Detection Reagent to each well. This reagent converts the MAO product into a luminescent signal. Incubate for 20 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothesized Biological Target 2: Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression.[5][6] HDAC inhibitors have emerged as a promising class of anticancer agents.[7] Structurally, many HDAC inhibitors consist of a zinc-binding group, a linker, and a cap group. The long aliphatic chain of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate could potentially act as a linker, inserting into the active site channel of HDACs, with the phenyl and azetidine moieties serving as a cap group.

Structural Comparison with Known HDAC Inhibitors

While lacking a classical zinc-binding group like a hydroxamic acid, the overall linear and capped structure of the test compound bears some resemblance to certain classes of HDAC inhibitors. The terminal ester could potentially be hydrolyzed in vivo to a carboxylic acid, which can act as a weaker zinc-binding group.

Experimental Workflow for HDAC Inhibition Screening

A tiered approach is recommended to evaluate the compound's potential as an HDAC inhibitor.

HDAC_Inhibition_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays start Compound Solution Preparation pan_hdac_assay Pan-HDAC Enzymatic Assay (Fluorogenic) start->pan_hdac_assay Incubate with HDAC lysate and substrate isoform_selectivity HDAC Isoform Selectivity Profiling pan_hdac_assay->isoform_selectivity Identify hits and test against isolated HDAC isoforms cell_culture Cancer Cell Line Culture (e.g., HCT116, U937) isoform_selectivity->cell_culture Proceed with potent and selective hits acetylation_status Western Blot for Histone and Tubulin Acetylation cell_culture->acetylation_status Treat with compound cell_viability Cell Proliferation Assay (e.g., CellTiter-Glo®) cell_culture->cell_viability Treat with compound Kynurenine_Pathway_Workflow cluster_in_vitro In Vitro Screening cluster_cell_based Cell-Based Assays start Compound Solution Preparation kmo_assay KMO Enzymatic Assay (HPLC-based) start->kmo_assay Incubate with KMO, L-kynurenine, and NADPH other_enzymes Screen against other pathway enzymes (e.g., TDO, IDO1) kmo_assay->other_enzymes Analyze substrate and product by HPLC cell_culture Cell Line expressing Kynurenine Pathway Enzymes kmo_assay->cell_culture Proceed with potent hits metabolite_profiling LC-MS/MS Analysis of Kynurenine Metabolites cell_culture->metabolite_profiling Treat with compound and analyze cell supernatant

Caption: Workflow for screening for Kynurenine Pathway enzyme inhibition.

Detailed Protocol: HPLC-Based KMO Activity Assay

Objective: To determine if Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate inhibits KMO activity.

Materials:

  • Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

  • Recombinant human KMO

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Assay buffer

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, NADPH, and the test compound or vehicle.

  • Enzyme Addition: Add KMO to the reaction mixture and pre-incubate.

  • Initiate Reaction: Add L-kynurenine to start the reaction. Incubate at 37°C for a specified time.

  • Stop Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid).

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the substrate (L-kynurenine) and the product (3-hydroxykynurenine) using an appropriate mobile phase gradient.

  • Quantification: Monitor the elution of substrate and product by UV absorbance (e.g., at 365 nm). Calculate the amount of product formed.

  • Data Analysis: Determine the percent inhibition and IC50 value as previously described.

Conclusion

While the definitive biological target of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is not yet established in the public domain, its chemical structure provides a strong basis for hypothesizing its interaction with several important enzyme families. This guide offers a structured and experimentally rigorous framework for investigating its potential as an inhibitor of Monoamine Oxidases, Histone Deacetylases, or enzymes within the Kynurenine Pathway. The provided workflows and detailed protocols are intended to serve as a starting point for researchers to systematically evaluate this compound and potentially uncover a novel therapeutic agent. The journey of drug discovery is one of methodical exploration, and for Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate, that journey begins with the focused and validated approaches outlined herein.

References

  • Cozzini, P., et al. (2022). Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability. European Journal of Medicinal Chemistry, 235, 114282.
  • Di Cairano, E. S., et al. (2019). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry, 10(10), 1333-1351.
  • Fukui, S., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. International Journal of Tryptophan Research, 12, 1178646919854494.
  • Hong, A., et al. (2020). Marine natural products with monoamine oxidase (MAO) inhibitory activity. Pharmaceutical Biology, 58(1), 715-720.
  • Hübner, A., et al. (2023). Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). Molecules, 28(23), 7799.
  • Karakas, D., & Turan-Zitouni, G. (2021). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Mini-Reviews in Medicinal Chemistry, 21(16), 2216-2227.
  • Laino, V., et al. (2017). Selective Inhibitors of Histone Deacetylases 1 and 2 Synergize with Azacitidine in Acute Myeloid Leukemia. Scientific Reports, 7, 40075.
  • Rieke Metals. (n.d.). ethyl 7-[3-(azetidinomethyl)phenyl]-7-oxoheptanoate. Retrieved January 28, 2026, from [Link]

  • Singh, S., et al. (2017). New Human Monoamine Oxidase A Inhibitors with Potential Anti- Depressant Activity: Design, Synthesis, Biological Screening and Evaluation of Pharmacological Activity. Current Drug Discovery Technologies, 14(2), 145-156.
  • Singh, T., et al. (2018). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 23(6), 1339.
  • Stone, T. W., & Darlington, L. G. (2002). Inhibitors of the kynurenine pathway. Current Drug Targets-CNS & Neurological Disorders, 1(4), 337-351.
  • Tanaka, M., et al. (2020). Role of Kynurenine and Its Derivatives in the Neuroimmune System. International Journal of Molecular Sciences, 21(21), 8271.
  • Wikipedia. (2023, December 1). Histone deacetylase inhibitor. In Wikipedia. Retrieved January 28, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to the Analytical Validation of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate: A Comparative Approach to Ensuring Purity and Identity

In the landscape of pharmaceutical development, the rigorous characterization of any new chemical entity is the bedrock upon which safety and efficacy are built. For a molecule like Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of any new chemical entity is the bedrock upon which safety and efficacy are built. For a molecule like Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate, a complex intermediate with multiple functional groups, an uncompromising analytical validation strategy is not just a regulatory hurdle but a scientific necessity. This guide provides an in-depth, comparative analysis of the essential techniques required to unequivocally confirm the identity and quantify the purity of this compound, grounded in the principles of the ICH Q2(R1) guidelines[1][2]. We will move beyond mere protocols to explore the causality behind our methodological choices, ensuring a self-validating and scientifically sound approach.

The subject of our analysis, Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate (CAS: 898761-17-6), possesses a molecular formula of C₁₉H₂₇NO₃ and a molecular weight of 317.43 g/mol [3]. Its structure features a substituted aromatic ketone, an ethyl ester, and a strained azetidine ring, each presenting unique analytical challenges and opportunities. Our validation strategy must be multifaceted, employing orthogonal techniques to build a complete and irrefutable profile of the molecule.

Part 1: Unambiguous Identity Confirmation

The first pillar of our validation is confirming that the molecule we have synthesized is, in fact, the correct one. Identity testing is not a single experiment but a confluence of evidence from various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the gold standard for the structural elucidation of organic compounds, providing a detailed map of the atomic connectivity.[4][5] For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: We employ a combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HSQC) to not only count the number of protons and carbons in different environments but also to piece together the exact bonding framework. This is crucial for distinguishing between potential isomers that might arise during synthesis. For instance, confirming the meta-substitution pattern on the phenyl ring is unequivocally achieved by analyzing the coupling patterns of the aromatic protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Ethyl Ester (CH₃)~1.2~14.2Shielded aliphatic protons and carbon.
Ethyl Ester (CH₂)~4.1~60.5Deshielded by adjacent oxygen atom.
Heptanoate Chain1.3 - 2.924.0 - 42.0Aliphatic region, with protons alpha to carbonyls being the most deshielded.
Azetidine Ring2.0 - 3.545.0 - 60.0Characteristic shifts for a strained, nitrogen-containing ring.
Benzyl CH₂~3.6~62.0Protons adjacent to both the aromatic ring and the azetidine nitrogen.
Aromatic Ring (C-H)7.4 - 7.9126.0 - 138.0Deshielded protons in the aromatic region; specific splitting patterns confirm substitution.
Ketone Carbonyl (C=O)-~200.0Highly deshielded carbon characteristic of a ketone.[6]
Ester Carbonyl (C=O)-~173.0Deshielded carbon, but less so than the ketone.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid peak overlap with the analyte.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is essential for resolving complex multiplets in this molecule.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest integral.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary.

  • Structural Confirmation: Process the spectra and compare the observed chemical shifts, coupling constants, and integrations with the expected values derived from the proposed structure.[7][8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight, offering a fundamental check on the compound's identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can confirm the elemental composition.

Expertise & Causality: We opt for a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion peak ([M+H]⁺). The azetidine nitrogen is basic and readily protonated, making ESI an ideal choice. Observing a protonated molecule at m/z 318.2018 ± 5 ppm provides high confidence in the elemental formula C₁₉H₂₇NO₃.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Chromatography: A short C18 column can be used to introduce the sample, ensuring any salts or non-volatile impurities are diverted from the MS source.

  • MS Acquisition: Acquire data in positive ion mode (ESI+). Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Extract the mass of the most abundant ion and compare it to the theoretical exact mass of the [M+H]⁺ adduct. The expected m/z is 318.2018.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Expertise & Causality: For this molecule, the FTIR spectrum serves as a quick and effective identity check. The most critical absorptions are the two distinct carbonyl (C=O) stretching frequencies. The aromatic ketone C=O stretch is expected around 1690-1666 cm⁻¹, while the aliphatic ester C=O stretch should appear at a higher frequency, around 1735 cm⁻¹.[9] The presence of both peaks is a strong indicator of the correct structure.

Table 2: Key FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Ester C=O~1735Stretch
Aromatic Ketone C=O~1685Stretch
Aromatic C=C1600-1450Stretch
C-H (sp³)2950-2850Stretch
C-O (Ester)1250-1100Stretch

Part 2: Rigorous Purity Assessment

Confirming identity is only half the battle. A comprehensive validation must also prove the compound is free from significant levels of impurities, which could originate from starting materials, by-products, or degradation. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[10][11]

The Central Role of HPLC in Purity Determination

A well-developed, stability-indicating HPLC method is the single most important assay for determining the purity and stability of a drug substance. The goal is to separate the main compound from all potential process-related and degradation impurities.

Expertise & Causality: A reversed-phase HPLC method using a C18 stationary phase is the logical starting point, given the molecule's moderate polarity. UV detection is suitable due to the presence of the aromatic chromophore.[12] We choose a gradient elution method because of the potential for impurities with a wide range of polarities. A gradient from a weak solvent (water) to a strong organic solvent (acetonitrile) ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[10]

Experimental Protocol: Reversed-Phase HPLC for Purity

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD). A DAD is preferred as it can also provide information about the spectral homogeneity of the main peak.[13]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the aromatic ketone chromophore).

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of ~0.5 mg/mL.

Method Validation According to ICH Q2(R1)

The developed HPLC method must be validated to prove it is suitable for its intended purpose.[2][14] This involves a series of experiments to test its performance characteristics.

Table 3: Summary of HPLC Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Peak purity index > 0.995 (DAD). No co-elution at the analyte retention time in stressed samples.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked known impurities or analyte.
Precision To demonstrate the method's reproducibility.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be reliably quantified.S/N ratio ≥ 10. Typically required to be ≤ 0.05% for reporting thresholds.
Robustness To measure the method's capacity to remain unaffected by small variations in parameters.Retention time and peak area RSDs remain within acceptable limits when parameters (pH, temp, flow rate) are slightly varied.

Part 3: A Synergistic and Comparative Workflow

No single technique is sufficient. A robust analytical validation relies on the intelligent application of multiple, orthogonal methods. The diagram below illustrates a logical workflow, integrating the techniques discussed to provide a comprehensive analysis of both identity and purity.

Analytical_Validation_Workflow Overall Analytical Validation Workflow cluster_identity Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Primary Structure Proof MS High-Resolution MS (ESI-TOF) Molecular Formula Confirmation Report Certificate of Analysis (Identity, Purity, Assay) NMR->Report Confirms Structure FTIR FTIR Spectroscopy Functional Group Verification MS->Report Confirms Formula FTIR->Report Confirms Functions HPLC Validated HPLC-UV/DAD Quantifies Impurities & Assay LCMS_Impurity LC-MS Impurity Identification HPLC->LCMS_Impurity HPLC->Report Quantifies Purity Sample Test Sample: Ethyl 7-[3-(...)]-7-oxoheptanoate Sample->NMR Sample->HPLC

Caption: Integrated workflow for identity and purity validation.

Comparative Analysis of Techniques

To aid researchers in selecting the appropriate methods, the following table compares the primary analytical techniques discussed.

Table 4: Comparative Overview of Analytical Techniques

TechniquePrimary PurposeInformation ProvidedSpecificityThroughput
¹H / ¹³C NMR IdentityDetailed atomic connectivity, stereochemistry.Very HighLow
HRMS IdentityExact mass and elemental composition.HighMedium
FTIR IdentityPresence of specific functional groups.MediumHigh
HPLC-UV/DAD Purity & AssayQuantifies analyte and impurities, stability-indicating.HighHigh
LC-MS Impurity IDMolecular weight of unknown impurities.Very HighMedium

Conclusion

The analytical validation of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is a critical exercise that demands a multi-pronged, evidence-based approach. Relying on a single technique is insufficient and scientifically unsound. By strategically combining the definitive structural insights from NMR, the precise mass confirmation from HRMS, the functional group verification from FTIR, and the quantitative power of a fully validated HPLC method, we can construct a comprehensive and trustworthy data package. This not only satisfies regulatory expectations but, more importantly, provides the profound understanding of the molecule necessary for confident advancement in the drug development pipeline.

References

  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. Available from: [Link]

  • GDC-0973 Supporting Information. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]

  • MDPI. Ethyl 7-Acetyl-8a-methyl-3-(1-phenyl-1H-tetrazol-5-yl)-1,4,4a,5,6,8a-hexahydro-7H-pyrano[2,3-c]pyridazine-1-carboxylate. Available from: [Link]

  • Rieke Metals. ethyl 7-[3-(azetidinomethyl)phenyl]-7-oxoheptanoate. Available from: [Link]

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  • ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

[1] Executive Summary Immediate Directive: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is a complex organic intermediate containing a strained azetidine ring.[1] Do not dispose of this compound down the drain...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Immediate Directive: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate is a complex organic intermediate containing a strained azetidine ring.[1] Do not dispose of this compound down the drain. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Critical Hazard: The azetidine moiety possesses significant ring-strain energy (~26 kcal/mol). Exposure to strong Lewis acids or Bronsted acids can trigger exothermic ring-opening reactions. Strict segregation from acidic waste streams is mandatory to prevent uncontrolled polymerization or degradation in waste containers.

Chemical Hazard Profile & Risk Assessment

As a Senior Application Scientist, I approach this compound not just as "organic waste," but as a reactive heterocycle. The disposal strategy is dictated by its functional groups.

Functional GroupHazard CharacteristicDisposal Implication
Azetidine Ring High ring strain; Basic amine functionality.[1]Reactivity Risk: Susceptible to nucleophilic attack and acid-catalyzed ring opening.[1][2] Must be segregated from acids.
Ethyl Ester Hydrolyzable; Organic combustible.[1]Flammability: Classify as ignitable waste if in organic solvent (RCRA D001).[1]
Phenyl-Ketone UV-active; Lipophilic.[1]Environmental Fate: Potential for bioaccumulation; strictly prohibit release into aqueous sewage systems.[1]

Toxicological Precaution: As a research intermediate (likely an S1P receptor modulator precursor), specific toxicology data may be absent. Apply the Precautionary Principle : Handle as a High Potency Active Pharmaceutical Ingredient (HPAPI) or OEB-3 (Occupational Exposure Band) compound until proven otherwise.

Waste Segregation Protocol (The "Self-Validating" System)[1]

To ensure safety, the disposal process relies on a self-validating segregation system. You must verify the pH and compatibility of the waste stream before addition.

Compatibility Matrix
  • Compatible: Non-halogenated organic solvents (Methanol, Ethanol, DMSO), basic aqueous solutions (pH > 8).

  • INCOMPATIBLE (DO NOT MIX):

    • Strong Acids (HCl, H₂SO₄): Triggers rapid, exothermic azetidine ring opening.

    • Strong Oxidizers (Peroxides, Nitric Acid): Reacts with the amine/benzylic positions.

    • Aldehydes: Potential for Schiff base formation with the azetidine nitrogen (if secondary).

Segregation Workflow
  • Check pH: Ensure the receiving waste container is Neutral or slightly Basic (pH 7–10).

  • Solvent Check: Determine if the compound is dissolved in halogenated (DCM, Chloroform) or non-halogenated solvents.

  • Stream Selection:

    • Stream A: Non-Halogenated Organic Waste (Preferred for pure substance).

    • Stream B: Halogenated Organic Waste (If DCM is the carrier).

    • Stream C: Solid Hazardous Waste (Contaminated PPE/Wipes).

Disposal Workflow Visualization

The following diagram outlines the logical flow from the laboratory bench to final destruction.

DisposalWorkflow Start Generate Waste: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate Decision Physical State? Start->Decision Solid Solid Waste (PPE, Wipes, Pure Powder) Decision->Solid Solids Liquid Liquid Waste (Mother Liquor, Solvents) Decision->Liquid Liquids StreamC Stream C: Solid Hazardous Waste (Double Bagged) Solid->StreamC Segregation Segregation Check: Is solvent Halogenated? Liquid->Segregation StreamA Stream A: Non-Halogenated Organic (High BTU) Segregation->StreamA No (MeOH, EtOH, DMSO) StreamB Stream B: Halogenated Organic Segregation->StreamB Yes (DCM, CHCl3) Labeling Labeling: List Full Chemical Name Mark 'Toxic' & 'Irritant' StreamA->Labeling StreamB->Labeling StreamC->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Vendor Licensed Waste Vendor (Pickup) Storage->Vendor Incineration Final Destruction: High-Temp Incineration Vendor->Incineration

Figure 1: Decision logic for segregating and disposing of azetidine-containing intermediates.[1][3]

Detailed Operational Procedures

Protocol A: Disposal of Pure Solid Substance (Expired/Unused)

Use this for expired stock or synthesis failures.

  • Containment: Transfer the solid compound into a screw-top glass vial or high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituent: "Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate"[1]

    • Hazard Checkboxes: Toxic, Irritant.

  • Secondary Packaging: Place the sealed container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Consolidation: Deposit into the Solid Hazardous Waste Drum (Fiberboard or Poly drum).

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for mother liquors or flash chromatography fractions.

  • Quenching (If Reactive Reagents Present): If the mixture contains residual reactive reagents (e.g., acid chlorides, hydrides), quench them carefully in a separate flask before adding to the waste container.

    • Note: Ensure the final pH is not acidic (pH > 6) to preserve the azetidine ring stability during storage.

  • Solvent Identification: Determine the primary carrier solvent.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Safety Check: Use a funnel with a grounding wire if pouring flammable solvents (ethyl acetate/hexanes) to prevent static discharge.

  • Log Entry: Immediately log the volume and chemical name on the carboy's accumulation log sheet.

Protocol C: Spill Cleanup (Emergency Response)
  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Absorb:

    • Liquids: Use a universal absorbent pads or vermiculite. Do not use acid-neutralizing absorbents (often pink/red) as they may react with the amine.

    • Solids: Wet a paper towel with ethanol to dampen the powder (preventing dust) and wipe up.

  • Disposal: Place all cleanup materials into a yellow hazardous waste bag, seal, and label as "Debris contaminated with Azetidine Intermediate."

Regulatory Compliance & Coding

Compliance is based on the US EPA Resource Conservation and Recovery Act (RCRA) and EU Waste Framework Directive.

Regulatory BodyClassificationWaste Code / EWC
US EPA (RCRA) Ignitable (if in solvent)D001
US EPA (RCRA) Toxic (Default for pharma intermediates)Not Listed (P/U) ; Manage as Hazardous Waste via generator knowledge.[1]
EU (EWC) Organic chemicals consisting of or containing hazardous substances16 05 06*

Note on "P-Listing": While this specific molecule is not on the EPA P-list (acutely toxic), its structural class (nitrogen heterocycles) warrants management standards equivalent to P-listed waste to ensure environmental stewardship.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]1]

  • Couty, F., & Drouillat, B. (2012). The chemistry of azetidines. Tetrahedron, 68(10), 2329-2369.
  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]1]

Sources

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